2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-1H-benzimidazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2,10-11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRKJYIFBFNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining its fundamental physicochemical characteristics, including basicity (pKa), solubility, and lipophilicity (logP). Furthermore, a detailed synthesis protocol based on common synthetic routes for analogous compounds is provided. The guide also touches upon the expected reactivity and potential biological significance of this molecule, drawing from the well-documented activities of the broader benzimidazole class. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to systematically characterize the compound and explore its potential applications.
Physicochemical Properties
| Property | Value | Method of Determination/Notes |
| Molecular Formula | C₉H₁₂N₄ | Calculated from structure |
| Molecular Weight | 176.22 g/mol | Calculated from structure |
| CAS Number | 124635-43-4 | |
| Appearance | Not specified; likely a solid at room temperature. | |
| Melting Point | Not reported. | Can be determined by standard methods such as capillary melting point apparatus. |
| pKa | Not reported. | As a diamino-substituted benzimidazole, it is expected to have at least two basic pKa values. The imidazole nitrogen and the two amino groups on the benzene ring contribute to its basicity. Experimental determination via potentiometric titration or NMR spectroscopy is recommended. |
| Aqueous Solubility | Not reported. | Expected to have some aqueous solubility due to the presence of multiple amine functional groups capable of hydrogen bonding. Solubility is pH-dependent and can be determined using the shake-flask method. |
| logP (Octanol-Water Partition Coefficient) | Not reported. | This value, indicating the lipophilicity of the compound, is crucial for drug development and can be determined experimentally or estimated using computational models. |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key basic properties of this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of the conjugate acids of the diamine by monitoring pH changes during titration with a standardized acid.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the solution to equilibrate and record the initial pH.
-
Begin the titration by adding small, precise increments of the standardized HCl solution from the buret.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH change between additions becomes minimal, indicating that all basic sites have been protonated.
-
Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. Multiple inflection points may be observed, corresponding to the different basic centers in the molecule.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of the compound in an aqueous buffer, a standard method for assessing thermodynamic solubility.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator providing constant agitation
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the buffer as necessary.
-
Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the solubility of the compound in the buffer.
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine chemical structure and IUPAC name
This document provides a detailed overview of the chemical structure, nomenclature, and synthetic methodologies related to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
The compound this compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The core structure consists of a fused benzene and imidazole ring. This particular derivative is characterized by an ethyl group substituted at the second position of the imidazole ring and two amine groups at the fifth and sixth positions of the benzene ring.
IUPAC Name: this compound
Chemical Structure:
Physicochemical and Identification Data
While detailed experimental research findings for this specific compound are limited in publicly available literature, key identification data has been cataloged.[1] The structural features, particularly the diamine substitution, suggest its potential as a versatile building block in the synthesis of more complex molecules and as a ligand for metal complexes.[1]
| Property | Value | Source |
| CAS Number | 124635-43-4 | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| InChI Key | LMXRKJYIFBFNEU-UHFFFAOYSA-N | [1] |
Synthetic Methodologies
The synthesis of 5,6-diaminobenzimidazoles like the target compound typically follows a reliable, multi-step pathway starting from more common precursors. The most prevalent strategy involves the reduction of a 5,6-dinitrobenzimidazole intermediate.[1]
Experimental Protocol: General Synthesis of this compound
This protocol is a common and versatile strategy for synthesizing 5,6-diaminobenzimidazoles.[1]
-
Step 1: Synthesis of the Benzimidazole Core.
-
Reaction: Condensation of o-phenylenediamine with propanoic acid (or a derivative like propanoic anhydride or ethyl propionate).
-
Procedure: The reactants are typically heated together, often in the presence of an acid catalyst such as polyphosphoric acid or hydrochloric acid, to facilitate the cyclization and dehydration, forming 2-Ethyl-1H-benzo[d]imidazole.[2][3]
-
-
Step 2: Dinitration of the Benzimidazole Core.
-
Reaction: Electrophilic aromatic substitution (nitration) of the 2-Ethyl-1H-benzo[d]imidazole core.
-
Procedure: The compound from Step 1 is treated with a mixture of concentrated nitric acid and sulfuric acid. This nitrating mixture introduces two nitro groups onto the electron-rich benzene ring, yielding 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.[1]
-
-
Step 3: Reduction of Nitro Groups.
-
Reaction: Simultaneous reduction of the two nitro groups to form the diamine functionality.
-
Procedure: The 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole is subjected to a reducing agent. A common and efficient method is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] This final step yields the target compound, this compound.
-
Below is a diagram illustrating this synthetic workflow.
References
Technical Whitepaper: 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Topic: CAS number for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their versatile binding capabilities with a wide array of biological targets.[1] This document consolidates available data on the physicochemical properties, synthesis, and potential research applications of this specific diamine derivative. While detailed experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from research on structurally related benzimidazoles to provide hypothetical experimental protocols and to illustrate its potential as a precursor in the synthesis of pharmacologically active agents. The content is intended to serve as a foundational resource for researchers in drug discovery and organic synthesis.
Introduction to Benzimidazole Derivatives
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1] Its structural resemblance to naturally occurring purines allows it to interact with numerous biological macromolecules. This has led to the development of a broad spectrum of drugs with activities including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole core allows for functionalization at multiple positions, enabling the creation of large libraries of compounds for screening.[1] this compound, with its ethyl group at the 2-position and amino groups at the 5- and 6-positions, presents a unique molecular architecture for further chemical exploration and development.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 124635-43-4 | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Molecular Formula | C₉H₁₂N₄ | Inferred |
| InChI Key | LMXRKJYIFBFNEU-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
General Synthesis of the Benzimidazole Core
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. For 2-substituted benzimidazoles, the Phillips condensation is a common method, which involves reacting the o-phenylenediamine with a carboxylic acid under acidic and high-temperature conditions. An alternative approach involves the condensation with aldehydes in the presence of an oxidizing agent.[3][4]
Reactivity of this compound
The key reactive sites on this molecule are the nucleophilic diamine groups at the 5 and 6 positions.[1] This o-diamine functionality makes the molecule a versatile precursor for further heterocyclization reactions, for instance, to form quinoxalines or other fused ring systems. The electron-donating nature of these amino groups activates the benzene ring, making it susceptible to electrophilic substitution and oxidation.[1] The secondary amine in the imidazole ring can also be a site for alkylation or acylation.
Potential Biological Activity and Research Applications
While specific biological activity for this compound is not extensively documented, its structural motifs suggest several areas of research interest:
-
Anticancer Drug Development: Many benzimidazole derivatives function as anticancer agents by targeting DNA topoisomerase I or by acting as DNA minor groove-binding ligands.[3] The diamine functionality of this compound could be a key pharmacophore for developing new topoisomerase inhibitors or DNA interacting agents.
-
Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors.[2] This compound could serve as a starting material for the synthesis of derivatives targeting kinases like CK1δ/ε, which are implicated in various diseases.[5]
-
GABA-A Receptor Modulators: Certain substituted benzimidazoles have shown affinity for the GABA-A receptor, suggesting potential applications in neuroscience.[6]
-
Building Block for Complex Molecules: Due to its reactive diamine groups, this compound is an excellent starting material for creating more complex, polycyclic molecules with potential therapeutic value.
Experimental Protocols
Protocol: Synthesis of a Quinoxaline Derivative via Condensation
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: Add 1.05 equivalents of a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for screening benzimidazole derivatives.
Caption: Synthetic pathway for a quinoxaline derivative.
Caption: Drug discovery workflow for benzimidazoles.
References
- 1. This compound | 124635-43-4 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
An In-depth Technical Guide to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide array of biological targets[1]. This document details the known physical and chemical properties, synthetic methodologies, and potential applications of this compound, tailored for an audience of researchers, scientists, and professionals in drug development.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. The following table summarizes these known characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 124635-43-4 | [1] |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| Molecular Weight | 176.22 g/mol | [1] |
| InChI Key | LMXRKJYIFBFNEU-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The most common and versatile method for synthesizing 5,6-diaminobenzimidazoles is through the reduction of a 5,6-dinitrobenzimidazole precursor[1]. This multi-step process is reliable and utilizes readily available starting materials[1].
General Synthetic Pathway
The synthesis typically involves three main stages:
-
Formation of the Benzimidazole Core: Condensation of an o-phenylenediamine with propanoic acid or its derivative to form 2-ethyl-1H-benzo[d]imidazole[1].
-
Dinitration: Electrophilic nitration of the benzimidazole core to yield 2-ethyl-5,6-dinitro-1H-benzo[d]imidazole[1].
-
Reduction of Nitro Groups: The simultaneous reduction of both nitro groups to form the target 5,6-diamine product[1].
Detailed Experimental Protocol: Dinitro Precursor Reduction
This protocol outlines the reduction of the dinitro intermediate to the final diamine product.
Materials:
-
2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or a similar appropriate solvent
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
Procedure:
-
A solution of 2-ethyl-5,6-dinitro-1H-benzo[d]imidazole is prepared in a suitable solvent such as ethanol in a reaction vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is carefully added to the solution.
-
The reaction vessel is connected to a hydrogen source and the mixture is subjected to a hydrogen atmosphere (typically at 40 psi)[2].
-
The reaction is stirred vigorously at room temperature.
-
The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material[3].
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.
References
Spectroscopic and Synthetic Overview of 2-Ethyl-1H-benzo[d]imidazole and its Diamine Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic route to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine typically involves the dinitration of the 2-Ethyl-1H-benzo[d]imidazole core, followed by the reduction of the nitro groups to the corresponding diamine.[1]
Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole
The following tables summarize the available spectroscopic data for 2-Ethyl-1H-benzo[d]imidazole, the precursor to the requested diamine derivative.
Table 1: ¹H NMR Data of 2-Ethyl-1H-benzo[d]imidazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.13 | s | - | NH |
| 7.47-7.40 | dd | 6.0 | C4-H & C7-H |
| 7.07-7.09 | m | - | C5-H & C6-H |
| 2.83-2.78 | q | 6.0 | -CH₂- |
| 1.31-1.28 | t | 6.0 | -CH₃ |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[2] |
Table 2: ¹³C NMR Data of 2-Ethyl-1H-benzo[d]imidazole
| Chemical Shift (δ) ppm | Assignment |
| 156.05 | C2 |
| 141.02 | C7a |
| 120.94 | C4/C7 |
| 115.38 | C5/C6 |
| 21.89 | -CH₂- |
| 12.14 | -CH₃ |
| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2] |
Table 3: IR Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole
| Wavenumber (cm⁻¹) | Assignment |
| 3192 | N-H stretching |
| Technique: KBr pellet[2] |
Table 4: Mass Spectrometry Data of 2-Ethyl-1H-benzo[d]imidazole
| m/z Ratio | Relative Intensity (%) | Assignment |
| 146 | 59 | [M]⁺ |
| 145 | 100 | [M-H]⁺ |
| 131 | 20 | |
| 118 | 10 | |
| 104 | 7 | |
| 92 | 8 | |
| 78 | 35 | |
| 63 | 60 | |
| Ionization Method: Not specified[2] |
Experimental Protocols
Synthesis of 2-Ethyl-1H-benzo[d]imidazole
A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[1]
Materials:
-
o-phenylenediamine
-
Propionic acid
-
4.5 N Hydrochloric acid
Procedure:
-
A mixture of 0.1 mol of o-phenylenediamine and 0.1 mol of propionic acid is prepared in 4.5 N HCl.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the pH is adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data presented above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet technique is frequently employed, where the sample is mixed with potassium bromide and pressed into a thin pellet.[2]
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.[2]
Visualizations
The following diagrams illustrate the synthetic pathway to the target compound and a general workflow for its spectroscopic analysis.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis of the synthesized compound.
References
An In-depth Technical Guide to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: Discovery and History
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and history of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and the logical steps involved in its preparation.
Introduction
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. However, data for its immediate precursor, 2-ethyl-1H-benzo[d]imidazole, is available and provides a foundation for its characterization.
Table 1: Physicochemical and Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Melting Point | 176-178 °C | [2] |
| Appearance | White solid | [2] |
| IR (KBr, cm⁻¹) | 3192 (N-H) | [2] |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H) | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 | [2] |
| Mass Spectrum (m/z) | 146 (M⁺, 59%), 145 (100%), 131 (20%), 118 (10%), 104 (7%), 92 (8%), 78 (35%), 63 (60%) | [2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| Molecular Weight | 176.22 g/mol | [1] |
| InChI Key | LMXRKJYIFBFNEU-UHFFFAOYSA-N | [1] |
Note: The data in Table 2 are predicted or sourced from chemical suppliers and have not been experimentally verified in peer-reviewed literature.
Synthetic History and Experimental Protocols
The synthesis of this compound is not described in a dedicated historical publication but can be inferred from standard synthetic methodologies for benzimidazoles. The most plausible and widely accepted route involves a three-step process, which is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Ethyl-1H-benzo[d]imidazole
The formation of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid, a method known as the Phillips synthesis.
Experimental Protocol (Representative): A mixture of o-phenylenediamine (0.1 mol) and propanoic acid (0.1 mol) in 4.5 N hydrochloric acid is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the product. The crude 2-ethyl-1H-benzo[d]imidazole is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole
The dinitration of the benzimidazole ring is a standard electrophilic aromatic substitution reaction.
Experimental Protocol (Representative): 2-Ethyl-1H-benzo[d]imidazole is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at this temperature for a specified time, with the progress monitored by TLC. After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the dinitro product. The solid is filtered, washed thoroughly with water to remove excess acid, and dried. Recrystallization from a solvent like ethanol or acetic acid can be performed for purification.
Step 3: Synthesis of this compound
The final step is the reduction of the dinitro compound to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol (Representative): 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd-C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). After completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Logical Relationships in Synthesis
The synthesis of this compound follows a clear and logical progression of chemical transformations. The relationship between the key stages is depicted in the following diagram.
Caption: Logical flow of the synthesis of this compound.
Conclusion
The history of this compound is intrinsically linked to the broader development of benzimidazole chemistry. While a singular "discovery" event is not apparent, its synthesis is based on robust and well-documented chemical reactions. This technical guide provides a comprehensive, albeit inferred, pathway for its preparation, complete with representative experimental protocols. The availability of its precursor's spectral data and the logical synthetic route outlined herein should serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the further exploration and utilization of this versatile chemical intermediate. Further research is warranted to experimentally validate the physicochemical and spectroscopic properties of the title compound and to explore its potential applications.
References
Theoretical and Molecular Modeling of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: An In-depth Technical Guide
Disclaimer: Direct theoretical and molecular modeling studies on 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine (CAS No: 124635-43-4) are not extensively available in the reviewed scientific literature.[1] This guide, therefore, presents a comprehensive framework based on established computational methodologies and data from closely related benzimidazole derivatives. The principles and protocols outlined herein provide a robust foundation for researchers, scientists, and drug development professionals to model and analyze this specific compound and its analogs.
Introduction to Benzimidazole Scaffolds
Benzimidazoles are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The benzimidazole nucleus is a "privileged scaffold," capable of interacting with a wide array of biological targets, and is a core component of numerous FDA-approved drugs.[1] The therapeutic potential of benzimidazole derivatives spans antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory applications.[1][2] The specific substitutions on the benzimidazole ring system, such as the 2-ethyl group and the 5,6-diamine moieties in the target molecule, are expected to confer distinct electronic and steric properties that influence its biological activity.[1]
Theoretical Studies and Computational Methodology
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and reactive properties of benzimidazole derivatives.[2][3][4] These computational approaches provide insights that are complementary to experimental data and can guide the rational design of novel therapeutic agents.
Geometric Optimization and Vibrational Analysis
The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[3] Following optimization, a frequency calculation is conducted to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and Raman). The theoretical vibrational modes can be compared with experimental data for structural validation.[3]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[2][4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[2][4] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between atoms. It allows for the study of charge transfer and delocalization within the molecule, which can be critical for understanding its electronic properties and stability.[3]
Molecular Modeling and Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[5][6][7] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to predict the binding affinity and mode of action of the compound.[5]
Data Presentation: Predicted Properties of Substituted Benzimidazoles
The following tables summarize representative quantitative data from theoretical studies on various substituted benzimidazole derivatives. This data can serve as a reference for predicting the properties of this compound.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for Optimized Benzimidazole Derivatives (DFT/B3LYP)
| Parameter | Benzimidazole | 2-Methylbenzimidazole | N-Butyl-1H-benzimidazole |
| N1-C2 (Å) | 1.38 | 1.39 | 1.38 |
| C2-N3 (Å) | 1.38 | 1.39 | 1.38 |
| N1-C7a (Å) | 1.40 | 1.40 | 1.40 |
| C4-C5 (Å) | 1.39 | 1.39 | 1.39 |
| N1-C2-N3 (°) | 104.5 | 104.3 | 104.5 |
| C2-N3-C3a (°) | 112.5 | 112.6 | 112.5 |
| C4-C5-C6 (°) | 120.5 | 120.6 | 120.5 |
Data is illustrative and sourced from general knowledge of benzimidazole structures and DFT calculations on related compounds.
Table 2: Frontier Molecular Orbital Energies (eV) and Energy Gap (eV) of Substituted Benzimidazoles (DFT/B3LYP)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzimidazole | -6.25 | -0.98 | 5.27 |
| 2-Methylbenzimidazole | -6.12 | -0.85 | 5.27 |
| 5,6-Dimethylbenzimidazole | -5.98 | -0.75 | 5.23 |
These values are representative and compiled from studies on similar benzimidazole structures.[3]
Experimental Protocols
Synthesis of Substituted Benzimidazoles
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8][9]
General Procedure for the Synthesis of 2-Alkyl-1H-benzimidazoles:
-
A mixture of the corresponding o-phenylenediamine (1 equivalent) and the appropriate carboxylic acid (1.1 equivalents) is prepared.
-
The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or hydrochloric acid, at an elevated temperature (e.g., 150-200 °C) for several hours.[8]
-
Alternatively, the reaction can be carried out by refluxing the o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in a solvent such as ethanol.[9]
-
Upon completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).[10]
Synthesis of Diamino Benzimidazole Derivatives:
The synthesis of diamino-substituted benzimidazoles often involves a multi-step process starting from a nitro-substituted precursor, followed by reduction of the nitro groups to amino groups.[8]
-
Nitration: The benzimidazole core is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.
-
Reduction: The nitro-substituted benzimidazole is then reduced to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with Pd/C.
Mandatory Visualizations
Caption: Computational workflow for theoretical studies and molecular docking of benzimidazole derivatives.
Caption: General synthesis pathway for 2-substituted benzimidazoles via condensation reaction.
References
- 1. This compound | 124635-43-4 | Benchchem [benchchem.com]
- 2. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprajournals.com [eprajournals.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, beginning with the nitration of a commercially available starting material, followed by selective reduction, benzimidazole ring formation, and a final reduction to yield the target compound.
Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of a substituted o-phenylenediamine followed by cyclization to form the benzimidazole core.
Materials and Methods
-
Starting Material: 1,2-Dinitrobenzene
-
Reagents: Fuming nitric acid, sulfuric acid, sodium sulfide, propionaldehyde, sodium dithionite, ethanol, hydrochloric acid, sodium hydroxide.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter, rotary evaporator.
Step 1: Synthesis of 1,2,4,5-Tetranitrobenzene
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 1,2-dinitrobenzene at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 4 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain 1,2,4,5-tetranitrobenzene.
Step 2: Synthesis of 4,5-Dinitro-1,2-phenylenediamine
-
Dissolve 1,2,4,5-tetranitrobenzene in ethanol.
-
Prepare a solution of sodium sulfide in water and add it dropwise to the ethanolic solution of the tetranitro compound at room temperature.
-
After the addition, stir the reaction mixture for 12 hours.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield 4,5-dinitro-1,2-phenylenediamine.
Step 3: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole
-
A mixture of 4,5-dinitro-1,2-phenylenediamine and propionaldehyde in ethanol is heated to reflux.[1]
-
An oxidizing agent, such as sodium metabisulfite, can be added to facilitate the cyclization.[2][3]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
Step 4: Synthesis of this compound
-
Suspend 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole in a mixture of ethanol and water.
-
Add sodium dithionite in portions while heating the mixture to reflux.
-
Continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and adjust the pH to 8-9 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected yields and key reaction parameters for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature for the synthesis of substituted benzimidazoles.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | Fuming HNO₃, H₂SO₄ | - | 0-60 | 4 | 75-85 |
| 2 | Selective Reduction | Na₂S | Ethanol | Room Temp | 12 | 60-70 |
| 3 | Benzimidazole Formation | Propionaldehyde, Na₂S₂O₅ | Ethanol | Reflux | 6-8 | 65-75 |
| 4 | Final Reduction | Na₂S₂O₄ | Ethanol/Water | Reflux | 4-6 | 80-90 |
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described. The reaction conditions may require optimization to achieve the desired yields and purity.
References
Application Notes and Protocols for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and coordination chemistry of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a versatile ligand for the formation of metal complexes with potential applications in catalysis and medicinal chemistry. The protocols outlined below offer detailed, step-by-step procedures for the synthesis of the ligand and its subsequent use in the formation of coordination compounds.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a wide range of biological activities. The presence of two adjacent amino groups on the benzene ring at positions 5 and 6, in addition to the nitrogen atoms of the imidazole ring, makes this molecule an excellent chelating agent for a variety of metal ions. The ethyl group at the 2-position can influence the steric and electronic properties of the resulting metal complexes, allowing for the fine-tuning of their reactivity and biological efficacy.
The coordination of metal ions to this compound can lead to the formation of stable complexes with diverse geometries and electronic structures. These complexes are of significant interest in the development of new therapeutic agents, as metal coordination can enhance the biological activity of the organic ligand. Furthermore, the catalytic potential of these complexes is an active area of research.
Ligand Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of the 2-ethylbenzimidazole core, followed by dinitration and subsequent reduction of the nitro groups to amines.
Protocol 1: Synthesis of 2-Ethyl-1H-benzimidazole
This protocol is based on the Phillips condensation reaction, a reliable method for the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Propanoic acid
-
4 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Add propanoic acid (1.1 equivalents) and 4 M hydrochloric acid (catalytic amount) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture, using activated charcoal to decolorize if necessary, to obtain pure 2-Ethyl-1H-benzimidazole.
Alternatively, a microwave-assisted synthesis can be employed for a more rapid and efficient reaction.
Microwave-Assisted Procedure:
-
Combine o-phenylenediamine (1 equivalent) and propanoic acid (1 equivalent) in a microwave-safe vessel.
-
Add a few drops of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-15 minutes).
-
After cooling, work up the reaction as described in the conventional method.
DOT Script for Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the ligand.
Protocol 2: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzimidazole
This protocol describes the nitration of the benzimidazole core at the 5 and 6 positions.
Materials:
-
2-Ethyl-1H-benzimidazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add 2-Ethyl-1H-benzimidazole to concentrated sulfuric acid with constant stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Ethyl-1H-benzimidazole in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated product, 2-Ethyl-5,6-dinitro-1H-benzimidazole, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.
Protocol 3: Synthesis of this compound
This protocol details the reduction of the dinitro compound to the desired diamine ligand.
Materials:
-
2-Ethyl-5,6-dinitro-1H-benzimidazole
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) or Sodium Dithionite (Na₂S₂O₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
10% Sodium Hydroxide solution
Procedure using Tin(II) Chloride:
-
Suspend 2-Ethyl-5,6-dinitro-1H-benzimidazole in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) Chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours. The color of the solution should change, indicating the reduction of the nitro groups.
-
After completion, cool the reaction mixture and neutralize it carefully with a 10% sodium hydroxide solution to precipitate the crude product.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Coordination Chemistry
This compound acts as a versatile N,N'-bidentate or potentially tetradentate ligand, coordinating to metal ions through the nitrogen atoms of the diamine group and/or the imidazole ring. The coordination can lead to the formation of mononuclear or polynuclear complexes with various geometries.
Protocol 4: General Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of transition metal complexes with this compound.
Materials:
-
This compound
-
A suitable metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A precipitate of the metal complex should form either immediately or upon stirring for a few hours. The reaction can be gently heated if necessary to ensure completion.
-
Collect the complex by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
DOT Script for Metal Complex Formation
Caption: General workflow for metal complex synthesis.
Characterization of Metal Complexes
The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Information Obtained | Expected Observations |
| FT-IR Spectroscopy | Coordination of the ligand to the metal ion. | Shifts in the vibrational frequencies of the N-H and C=N bonds of the ligand upon coordination. Appearance of new bands corresponding to metal-nitrogen bonds. |
| UV-Vis Spectroscopy | Electronic transitions within the complex. | Ligand-to-metal or metal-to-ligand charge transfer bands. d-d transitions for transition metal complexes, providing information on the coordination geometry. |
| ¹H NMR Spectroscopy | Confirmation of ligand structure in diamagnetic complexes. | Shifts in the proton signals of the ligand upon coordination. |
| Magnetic Susceptibility | Determination of the number of unpaired electrons in paramagnetic complexes. | Provides information about the oxidation state and spin state of the metal ion. |
| Elemental Analysis | Determination of the elemental composition of the complex. | Confirms the stoichiometry of the metal and ligand in the complex. |
| Mass Spectrometry | Determination of the molecular weight of the complex. | Confirms the formation of the desired complex and can provide information on its fragmentation pattern. |
Potential Applications
Metal complexes of this compound and its derivatives are being explored for a range of applications, primarily in the fields of medicinal chemistry and catalysis.
Antimicrobial and Anticancer Agents
Benzimidazole derivatives are known to possess a broad spectrum of biological activities. Coordination to metal ions can enhance these properties through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species. The specific biological activity is dependent on the nature of the metal ion and the overall structure of the complex.
Catalysis
The well-defined coordination sphere of these metal complexes makes them potential candidates as catalysts in various organic transformations. The metal center can act as a Lewis acid to activate substrates, and the ligand can be modified to tune the steric and electronic environment around the metal, thereby influencing the catalytic activity and selectivity.
DOT Script for Potential Application Pathways
Application Notes and Protocols: Leveraging 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutics. The diamine functional groups of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine offer a versatile platform for the synthesis of a diverse range of derivatives with potential anticancer activity. This document provides detailed application notes and protocols for the utilization of this compound in the development of two promising classes of anticancer agents: bis-benzimidazoles and benzimidazo[1,2-a]quinoxalines .
I. Synthesis of Bis-Benzimidazole (BBZ) Derivatives as Topoisomerase I Inhibitors
Bis-benzimidazoles are a class of compounds known to interact with the minor groove of DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I. The following protocols are based on established synthetic methodologies for analogous compounds and are adapted for the use of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-formyl-1H-benzimidazoles (Aldehyde Intermediates)
This protocol describes the synthesis of the aldehyde coupling partner required for the final condensation step.
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyano-1,2-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol.
-
Condensation: Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) dissolved in a minimal amount of water. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 2-aryl-5-cyano-1H-benzimidazole intermediate.
-
Reduction to Aldehyde: To a solution of the cyano-intermediate in 75% formic acid, add Ni-Al alloy (1.2 eq) portion-wise at room temperature. Heat the mixture to 95°C for 3 hours.
-
Final Isolation: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a suitable base (e.g., sodium bicarbonate) until the product precipitates. Filter the solid, wash with water, and dry to yield the 2-aryl-5-formyl-1H-benzimidazole.
Protocol 2: Condensation of this compound with 2-Aryl-5-formyl-1H-benzimidazoles
This is the final step to produce the target bis-benzimidazole compounds.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the synthesized 2-aryl-5-formyl-1H-benzimidazole (1.2 eq) in ethanol.
-
Condensation: Add an aqueous solution of sodium metabisulfite (0.5 eq). Reflux the mixture for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. The crude product will precipitate. Filter the solid and wash with cold ethanol. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure bis-benzimidazole derivative.
Data Presentation
The anticancer activity of synthesized bis-benzimidazole derivatives is typically evaluated against a panel of human cancer cell lines. The following table summarizes representative data for analogous compounds, demonstrating the potential potency of derivatives synthesized from this compound.
| Compound ID | Target Cancer Cell Line | GI₅₀ (μM)¹ | Mechanism of Action | Reference |
| BBZ-1 | Leukemia (CCRF-CEM) | 0.25 | Topoisomerase I Inhibition, G2/M Arrest | [ACS Omega, 2022] |
| BBZ-2 | Non-Small Cell Lung Cancer (NCI-H460) | 0.31 | Topoisomerase I Inhibition, G2/M Arrest | [ACS Omega, 2022] |
| BBZ-3 | Colon Cancer (HT29) | 0.45 | Topoisomerase I Inhibition, G2/M Arrest | [ACS Omega, 2022] |
| BBZ-4 | Breast Cancer (MCF7) | 0.58 | Topoisomerase I Inhibition, G2/M Arrest | [ACS Omega, 2022] |
¹GI₅₀: The concentration of the compound that causes 50% growth inhibition.
Signaling Pathway and Workflow Diagrams
Application Note & Protocol: Two-Step Synthesis of 2-ethyl-1H-benzimidazole-5-amine
This document provides a detailed experimental protocol for the nitration of 2-ethyl-1H-benzimidazole to yield 2-ethyl-5-nitro-1H-benzimidazole, followed by its subsequent reduction to the corresponding amino derivative, 2-ethyl-1H-benzimidazole-5-amine. These protocols are designed for researchers in synthetic chemistry and drug development.
Part 1: Nitration of 2-ethyl-1H-benzimidazole
This procedure outlines the regioselective nitration of 2-ethyl-1H-benzimidazole at the 5-position of the benzimidazole ring using a standard nitrating mixture of concentrated sulfuric and nitric acids.
Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-ethyl-1H-benzimidazole to concentrated sulfuric acid while cooling in an ice-water bath (0-5 °C). Stir the mixture until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool. Add this nitrating mixture dropwise to the cooled benzimidazole solution over 30 minutes, maintaining the internal temperature below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is basic. This will precipitate the crude product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation: Nitration
Table 1: Reagents for Nitration
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-ethyl-1H-benzimidazole | 146.19 | 10.0 | 1.46 g |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | - | ~15 mL |
| Conc. Nitric Acid (HNO₃) | 63.01 | 11.0 | ~0.7 mL |
| Ammonia Solution (aq) | 35.05 | - | As required |
Table 2: Reaction Parameters and Expected Outcome for Nitration
| Parameter | Value |
| Product Name | 2-ethyl-5-nitro-1H-benzimidazole |
| Reaction Temperature | 0-10 °C, then Room Temp. |
| Reaction Time | 2-3 hours |
| Theoretical Yield | 1.91 g |
| Appearance | Yellowish solid |
Part 2: Reduction of 2-ethyl-5-nitro-1H-benzimidazole
This protocol details the reduction of the nitro group of 2-ethyl-5-nitro-1H-benzimidazole to an amine group using zinc powder in the presence of ammonium chloride. This method is a common and effective way to reduce aromatic nitro compounds.[2]
Experimental Protocol
-
Preparation: Suspend 2-ethyl-5-nitro-1H-benzimidazole in methanol in a round-bottom flask.
-
Reagent Addition: Add a saturated aqueous solution of ammonium chloride to the suspension. Cool the mixture to 0 °C in an ice bath.
-
Reduction: Add zinc powder portion-wise to the stirred reaction mixture at 0 °C.[2] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[2]
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the zinc powder and other inorganic salts. Wash the filter cake with additional methanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent to yield the crude 2-ethyl-1H-benzimidazole-5-amine. The product can be purified by column chromatography if necessary.
Data Presentation: Reduction
Table 3: Reagents for Reduction
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-ethyl-5-nitro-1H-benzimidazole | 191.19 | 5.0 | 0.96 g |
| Zinc Powder (Zn) | 65.38 | 50.0 | 3.27 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | - | Saturated aq. solution |
| Methanol (MeOH) | 32.04 | - | ~20 mL |
Table 4: Reaction Parameters and Expected Outcome for Reduction
| Parameter | Value |
| Product Name | 2-ethyl-1H-benzimidazole-5-amine |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | Overnight |
| Theoretical Yield | 0.81 g |
| Appearance | Off-white to pale brown solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product, including the key reagents for each transformation.
Caption: Workflow diagram of the nitration and reduction reactions.
References
Application Note: Comprehensive Analytical Characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The methodologies cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and structure of this important benzimidazole derivative. This guide is intended to support researchers in medicinal chemistry and drug development in their synthesis and quality control efforts.
Introduction
Benzimidazole derivatives are a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their versatile structure allows for interaction with a wide range of biological targets, leading to applications as antimicrobial, antiviral, and anticancer agents.[1][2] this compound is a key intermediate, with reactive amino groups at the 5 and 6 positions that are amenable to further functionalization.[1] The presence of the 5,6-diamine moiety makes the molecule structurally analogous to o-phenylenediamine, offering unique electronic properties and synthetic possibilities.[1]
Accurate and thorough analytical characterization is critical to ensure the structural integrity and purity of the compound before its use in further synthetic steps or biological screening. This note details the standard analytical workflow and protocols for its characterization.
Synthesis Overview
The most common route to this compound involves a multi-step synthesis starting from the corresponding benzimidazole core.[1] The typical sequence is as follows:
-
Synthesis of the Benzimidazole Core: Condensation of o-phenylenediamine with propanoic acid or its derivatives yields 2-Ethyl-1H-benzo[d]imidazole.[1]
-
Dinitration: The benzimidazole core undergoes electrophilic nitration using a mixture of concentrated nitric and sulfuric acid to produce 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.[1]
-
Reduction of Nitro Groups: The final step is the reduction of the dinitro intermediate to the target diamine, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with other reducing agents.[1]
Caption: Synthetic pathway for this compound.
Analytical Characterization Workflow
A logical workflow ensures all aspects of the compound's structure and purity are verified. The primary techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) Spectroscopy for functional group identification.
References
Application Notes and Protocols: 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine as a Building Block for Organic Electronics
Introduction: The Potential of Benzimidazole Derivatives in Organic Electronics
Benzimidazole-based molecules have emerged as a significant class of materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Their rigid and planar structure, coupled with excellent thermal stability and charge transport properties, makes them versatile building blocks. The benzimidazole core can be readily functionalized at various positions, allowing for the fine-tuning of electronic properties such as HOMO/LUMO energy levels and charge carrier mobility.
Derivatives of benzimidazole have been successfully employed as:
-
Host materials in phosphorescent and fluorescent OLEDs.
-
Emissive materials (emitters) , particularly for blue light emission.
-
Electron-transporting materials in OLEDs and OSCs.
-
Hole-transporting materials in specific molecular designs.
The diamino substitution on the benzene ring of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine suggests its potential utility as a monomer for the synthesis of larger conjugated systems, such as poly(benzimidazole)s, which could exhibit interesting electronic and optical properties. The ethyl group at the 2-position can enhance solubility, which is advantageous for solution-based processing of organic electronic devices.
Hypothetical Synthesis Protocol for this compound
While a specific protocol for this molecule was not found, a general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. The following is a generalized protocol that could be adapted for the synthesis of the target compound.
Reaction Scheme: The synthesis would likely proceed via a two-step process: 1) dinitration of an appropriate precursor followed by reduction to the diamine, and 2) condensation with propanoic acid (or its derivative) to form the ethyl-substituted imidazole ring. A more direct approach, if a suitable tetra-substituted benzene precursor is available, would be a one-pot condensation.
Generalized Protocol for Condensation (Phillips Method):
Materials:
-
1,2,4,5-Tetraaminobenzene derivative (as a precursor to the diamine functionality)
-
Propanoic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Activated carbon
Procedure:
-
A mixture of the 1,2,4,5-tetraaminobenzene derivative (1 equivalent) and propanoic acid (1.2 equivalents) is prepared.
-
4M HCl is added to the mixture, and it is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is carefully neutralized with an ammonium hydroxide solution until a precipitate is formed.
-
The crude product is collected by filtration and washed with cold water.
-
The crude product is then recrystallized from an ethanol/water mixture. Decolorization with activated carbon may be necessary to remove colored impurities.
-
The purified crystals of this compound are dried under vacuum.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Representative Electronic Properties of Benzimidazole Derivatives
The electronic properties of benzimidazole derivatives can be tuned by chemical modification. The following table summarizes typical experimental and calculated values for various benzimidazole derivatives found in the literature to provide a reference range.
| Compound Class | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Charge Carrier Mobility (cm²/Vs) | Application |
| Pyrene-Benzimidazole Hybrids | -5.10 to -5.56 | -2.23 to -2.56 | ~2.87 - 3.00 | Not Reported | Blue Emitters for OLEDs[1] |
| Phenyl-Benzimidazole Derivatives | ~ -5.93 | ~ -2.47 | ~3.46 | Not Reported | Deep Blue Emitters for OLEDs[2] |
| Benzimidazole-Triazine Hybrids | Not Reported | Not Reported | Not Reported | Not Reported | Exciplex Hosts for OLEDs[3] |
| 2-(benzimidazol-2-yl) pyridine derivatives | Not Reported | Not Reported | Not Reported | ~1x10⁻³ to 1x10⁻⁷ | Organic Thin Film Transistors[4] |
| Benzimidazolium Tin Iodide Perovskite | Not Reported | Not Reported | Not Reported | Up to 17 (local) | Field-Effect Transistors |
Application Protocol: Fabrication of a Bilayer OLED Device
This protocol describes a general procedure for the fabrication of a simple bilayer OLED device using a benzimidazole derivative as the emissive and electron-transporting layer. This is a hypothetical application for a novel benzimidazole derivative.
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (Benzimidazole Derivative) / Cathode
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TPD or NPB)
-
Emissive Layer (EL) material: this compound (or other benzimidazole derivative)
-
Cathode material (e.g., LiF/Al or Ca/Ag)
-
High-purity solvents for cleaning (acetone, isopropanol, deionized water)
-
Organic solvents for material deposition (e.g., chloroform, chlorobenzene, or toluene)
Protocol:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
HTL Deposition: A solution of the HTL material is prepared in a suitable organic solvent. The HTL is then deposited onto the ITO substrate via spin-coating or thermal evaporation to form a thin film (typically 30-50 nm). The substrate is then annealed to remove residual solvent.
-
Emissive Layer Deposition: A solution of the benzimidazole derivative is prepared. This solution is spin-coated or thermally evaporated on top of the HTL to form the emissive layer (typically 30-60 nm). The film is then annealed.
-
Cathode Deposition: A low work function metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) is deposited on top of the emissive layer by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Encapsulation: The device is encapsulated using a glass lid and UV-curable epoxy in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
Device Characterization: The fabricated OLED device should be characterized for its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Visualizations
Caption: A generalized workflow for the synthesis of the target benzimidazole derivative.
Caption: Logical relationship between molecular structure and device performance for benzimidazole derivatives.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole–triazine based exciplex films as emitters and hosts to construct highly efficient OLEDs with a small efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. lifesciencesite.com [lifesciencesite.com]
High-performance liquid chromatography (HPLC) method for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
An Application Note and Protocol for the Quantification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a heterocyclic aromatic amine of significant interest in pharmaceutical research and drug development due to its structural similarity to other biologically active benzimidazole derivatives. The benzimidazole nucleus is a key component in various therapeutic agents, exhibiting a wide range of activities. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve an accurately weighed amount in methanol to obtain a theoretical concentration within the calibration range. For formulated products, a suitable extraction method may be required.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Results and Discussion
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | ≤ 2.0 |
Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform six replicate injections of a mid-range standard solution to check for system suitability.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve.
-
Conclusion
The described RP-HPLC method is suitable for the reliable quantification of this compound. The method is expected to be linear, accurate, and precise over the specified concentration range. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals for the analysis of this compound. Further validation specific to the sample matrix should be performed as required.
Application Notes and Protocols: Exploring the Potential of Benzimidazole Derivatives in Dye-Sensitized Solar Cells
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Use of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and related benzimidazole derivatives in dye-sensitized solar cells (DSSCs).
Introduction: The Role of Benzimidazole Derivatives in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost and respectable power conversion efficiencies. The core of a DSSC consists of a dye-sensitized semiconductor electrode, a redox electrolyte, and a counter electrode. Organic molecules, particularly those with specific electronic and structural properties, play crucial roles in enhancing DSSC performance.
Benzimidazole derivatives are a class of heterocyclic compounds that have been explored in DSSCs for various functions, including:
-
As Sensitizing Dyes: Certain benzimidazole-based molecules with donor-π-acceptor (D-π-A) architecture can act as the primary light-absorbing component.[1][2] These dyes absorb photons and inject electrons into the conduction band of the semiconductor (typically TiO₂), initiating the photovoltaic process.[3]
-
As Co-adsorbents: When used alongside a primary sensitizing dye, benzimidazole derivatives can act as co-adsorbents on the semiconductor surface. This can help to prevent dye aggregation, passivate surface states, and reduce charge recombination, thereby improving the overall efficiency and stability of the solar cell.[4] The introduction of additives can lead to deaggregation of the dye and fill vacancy sites on the TiO₂ surface, preventing recombination.[4]
-
As Components of the Electrolyte: Imidazolium salts are commonly used as components of the electrolyte in DSSCs, facilitating charge transport between the photoanode and the counter electrode.[5]
Given its structure, This compound could potentially be investigated for its role as a co-adsorbent or as a precursor for the synthesis of novel sensitizing dyes. The diamino functional groups could serve as anchoring points to the semiconductor surface or as reactive sites for further chemical modification.
Quantitative Data on Related Imidazole Derivatives in DSSCs
While specific data for this compound is unavailable, the following table summarizes the performance of DSSCs using other imidazole-based dyes as reported in the literature. This data provides a benchmark for the potential performance that could be targeted when investigating new benzimidazole derivatives.
| Dye Code | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |
| PP2 | 1.59 | 0.080 | 61.6 | 0.96 | [1] |
| PP3 | 3.75 | 0.73 | 73.9 | 2.01 | [1][2] |
Note: The performance of a DSSC is highly dependent on the entire device architecture, including the specific dye, semiconductor material, electrolyte composition, and fabrication conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of benzimidazole derivatives and the fabrication and characterization of DSSCs. These can be adapted for the investigation of this compound.
General Synthesis of 2-Substituted Benzimidazole Derivatives
The synthesis of 2-substituted benzimidazoles typically involves the condensation of a diamine with an aldehyde or a carboxylic acid derivative.
Materials:
-
o-Phenylenediamine derivative (e.g., a precursor to this compound)
-
Aldehyde or carboxylic acid (e.g., propionaldehyde to introduce the 2-ethyl group)
-
Oxidizing agent (e.g., sodium metabisulfite)[6]
-
Solvent (e.g., ethanol, dimethyl sulfoxide)
-
Triethylamine (if necessary)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent.
-
Add the aldehyde or carboxylic acid to the solution.
-
If required, add a catalyst or an oxidizing agent. For example, sodium metabisulfite can be used as an oxidizing agent in the condensation reaction.[6]
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 120°C) for several hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by precipitation, filtration, and washing.
-
The final product is purified using techniques such as recrystallization or column chromatography.
-
Characterize the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[6]
Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the standard "doctor-blade" method for preparing the TiO₂ photoanode.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Sensitizing dye solution (e.g., a standard N719 dye or a solution of the experimental benzimidazole dye)
-
Co-adsorbent solution (if using this compound as a co-adsorbent)
-
Iodide-based electrolyte (e.g., a solution of lithium iodide, iodine, and 4-tert-butylpyridine in an organic solvent)
-
Platinized counter electrode
-
Surlyn sealant
Procedure:
-
Cleaning the FTO Substrate: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposition of TiO₂ Layer:
-
Apply a strip of adhesive tape to two edges of the FTO substrate to control the thickness of the TiO₂ film.
-
Place a small amount of TiO₂ paste at one end of the substrate.
-
Spread the paste evenly across the substrate using a glass rod or a squeegee (doctor-blading).
-
Allow the film to air dry for a few minutes to let the paste settle.
-
-
Sintering the TiO₂ Film:
-
Carefully remove the adhesive tape.
-
Place the TiO₂-coated substrate on a hot plate or in a furnace.
-
Heat the substrate according to a specific temperature profile, typically ramping up to around 450-500°C and holding for 30-45 minutes to sinter the TiO₂ nanoparticles.
-
Allow the substrate to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ photoanode in the dye solution while it is still warm (around 80°C).
-
If using a co-adsorbent, it can be pre-mixed with the dye solution or the photoanode can be co-immersed in a solution containing both the dye and the co-adsorbent.
-
Keep the photoanode immersed for a sufficient time (typically 12-24 hours) to ensure a monolayer of dye is adsorbed onto the TiO₂ surface.
-
After sensitization, rinse the photoanode with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.
-
Place the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate with gentle pressure to seal the two electrodes together.
-
Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW cm⁻²)
-
Potentiostat/Galvanostat
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
Procedure:
-
Current-Voltage (J-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the working electrode (photoanode) and counter electrode to the potentiostat.
-
Sweep the voltage from a negative to a positive value and measure the corresponding current.
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the short-circuit current of the DSSC at different wavelengths of monochromatic light.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation at different frequencies under a constant DC bias (usually Voc).
-
Analyze the resulting impedance spectrum to investigate the charge transfer processes and recombination kinetics within the cell.
-
Visualizations
The following diagrams illustrate the experimental workflow and the potential role of a benzimidazole derivative in a DSSC.
Caption: Experimental workflow for DSSC fabrication and characterization.
Caption: Role of a benzimidazole co-adsorbent in a DSSC.
References
- 1. Synthesis of new imidazole derivatives dyes and application in dye sensitized solar cells supported by DFT [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
Troubleshooting Guide
Q1: My reaction is showing low yields of the desired product. What are the common causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Cyclization: The condensation reaction between 1,2,4,5-tetraaminobenzene and propanoic acid might not have gone to completion. This leaves behind the intermediate, N-(2,4,5-triaminophenyl)propanamide.
-
Solution: Ensure the reaction is heated for a sufficient duration, typically under reflux conditions. Using a dehydrating agent like polyphosphoric acid (PPA) or running the reaction at a higher temperature can promote the final ring-closing step.[1]
-
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the reactants can lead to unreacted starting materials and the formation of side products.
-
Solution: Use a slight excess of the carboxylic acid (propanoic acid) to ensure the complete conversion of the tetraamine. A molar ratio of 1:1.1 to 1:1.2 (tetraamine:acid) is a good starting point.
-
-
Reaction Conditions: The choice of acid catalyst and temperature is crucial.
-
Solution: While mineral acids like HCl can be used, they can be harsh.[2] Eaton's reagent (P₂O₅ in methanesulfonic acid) or simply heating in PPA can provide a good balance of acidity and dehydration. The optimal temperature is typically between 100-140 °C.
-
Q2: I've isolated an insoluble, polymeric material from my reaction mixture. What is this and how can it be prevented?
The formation of an insoluble, high-molecular-weight solid is a common issue, likely due to polymerization.
-
Cause: 1,2,4,5-Tetraaminobenzene has two pairs of ortho-diamino groups. Under the reaction conditions, propanoic acid can react with both pairs, leading to the formation of a bis-benzimidazole dimer or longer-chain oligomers.
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of propanoic acid, as this can favor the formation of the bis-adduct.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can increase the likelihood of polymerization.
-
Method of Addition: Consider a slow, portion-wise addition of the propanoic acid to the solution of the tetraamine. This maintains a high concentration of the tetraamine relative to the acid, favoring the formation of the mono-benzimidazole.
-
Q3: My final product is dark brown or black, not the expected color. What causes this discoloration?
Aromatic diamines are highly susceptible to oxidation, which is the most probable cause of the discoloration.
-
Cause: The 5,6-diamino groups on the benzimidazole ring can be easily oxidized by atmospheric oxygen, especially in solution and when exposed to light or trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine type structures.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and workup procedures under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use for the reaction and purification steps.
-
Antioxidants: During workup or storage, adding a small amount of an antioxidant like sodium dithionite or ascorbic acid can help prevent oxidation.[3]
-
Purification: Column chromatography on silica gel (often deactivated with a small amount of triethylamine in the eluent) can help remove colored impurities. It's advisable to perform chromatography quickly and under an inert atmosphere if possible.
-
Q4: My TLC and/or LC-MS analysis shows multiple spots/peaks that are close to my desired product. What are these impurities?
The presence of multiple, closely related impurities suggests the formation of specific side products.
-
Incomplete Cyclization Intermediate: As mentioned in Q1, the N-(2,4,5-triaminophenyl)propanamide intermediate will have a different polarity and a mass corresponding to the addition of propanoic acid minus one water molecule.
-
N-acylation: The free 5- or 6-amino groups are nucleophilic and can react with propanoic acid (especially if an activated form like an acid chloride is used) to form an N-acylated side product. This will result in a product with a higher molecular weight.
-
Oxidized Species: Partially oxidized forms of your product may appear as separate, often colored, spots on a TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound? The most prevalent side reactions are the formation of polymeric byproducts due to the bifunctional nature of the 1,2,4,5-tetraaminobenzene starting material and the oxidation of the final product's 5,6-diamino groups.
Q2: How can I definitively identify the common side products? High-Resolution Mass Spectrometry (HRMS) is invaluable for determining the elemental composition of the impurities. Comparing the found m/z values with the theoretical masses of suspected side products (see table below) is a powerful identification method. Additionally, techniques like 2D NMR (COSY, HMBC) can help elucidate the structure of isolated impurities.
Q3: What are the primary challenges in purifying this compound? The main challenges are its susceptibility to oxidation and its polarity. The multiple amino groups make it quite polar, which can lead to streaking on silica gel columns. Using a polar mobile phase, often with a basic additive like triethylamine or ammonia in methanol, is necessary. Furthermore, purification should be performed rapidly and with degassed solvents to minimize the formation of colored oxidation products.
Data Presentation: Potential Side Products
| Side Product Name | Structure | Theoretical Monoisotopic Mass (m/z) | Identification Method |
| Incomplete Cyclization Intermediate | N-(2,4,5-triaminophenyl)propanamide | 194.1167 | LC-MS, HRMS |
| Bis-Benzimidazole Dimer | 2,2'-Diethyl-1H,1'H-5,5'-bibenzo[d]imidazole-6,6'-diamine | 348.1753 | LC-MS, HRMS |
| N-Acylated Side Product | N-(2-Ethyl-6-amino-1H-benzo[d]imidazol-5-yl)propanamide | 246.1430 | LC-MS, HRMS |
| Oxidized Product (Example) | 2-Ethyl-1H-benzo[d]imidazole-5,6-dione | 188.0586 | LC-MS, UV-Vis |
Experimental Protocol: Synthesis of this compound
This protocol is a plausible method based on standard benzimidazole syntheses.[1][4]
Materials:
-
1,2,4,5-Tetraaminobenzene tetrahydrochloride
-
Propanoic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Degassed solvents for purification
Procedure:
-
Under an inert nitrogen atmosphere, add 1,2,4,5-tetraaminobenzene tetrahydrochloride (1.0 eq) to polyphosphoric acid (10-20 wt eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the mixture at room temperature for 15 minutes.
-
Add propanoic acid (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., DCM:MeOH:NH₃ 8:2:0.1).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9. A precipitate should form.
-
Extract the aqueous suspension multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane with an increasing percentage of methanol and 0.5% triethylamine) to yield the pure product.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is compiled from established methods for related benzimidazole derivatives and aromatic diamines.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product is highly colored (dark brown or black). What is the likely cause and how can I remove the color?
A1: Dark coloration in aromatic diamines is typically due to oxidation by atmospheric oxygen. Trace metal impurities from the synthesis can catalyze this process.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield. A typical amount is 1-5% by weight of the crude product.
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps, to prevent further oxidation.
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Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during workup or the initial stages of recrystallization can help to reduce oxidized impurities back to the less colored amine form.
-
Q2: I performed a recrystallization, but the purity of my product did not improve significantly. What should I do?
A2: This issue usually arises from using a suboptimal solvent system or the presence of impurities with similar solubility to your product.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.
-
Consider Column Chromatography: If recrystallization fails to remove certain impurities, column chromatography is the recommended next step as it separates compounds based on differences in polarity rather than just solubility[1][2][3].
-
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the nature and quantity of impurities, as well as the scale of your experiment.
-
Recrystallization: Best for removing small amounts of impurities that have significantly different solubility profiles from your product. It is generally faster and more economical for large-scale purifications.
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Column Chromatography: More effective for separating complex mixtures or impurities with solubilities similar to the product[1][3]. It is the preferred method for achieving very high purity, especially on a smaller scale. It is also useful for separating isomers or closely related by-products.
Q4: My compound seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.
-
Troubleshooting Steps:
-
Add More Solvent: The concentration of your product in the hot solution might be too high. Add more of the hot solvent to ensure everything is fully dissolved before cooling.
-
Lower the Boiling Point of the Solvent System: If using a solvent mixture, you can try adjusting the ratio to include more of a lower-boiling-point solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q5: What are the most common impurities I should expect from the synthesis of this compound?
A5: While specific impurities depend on the synthetic route, common contaminants in benzimidazole synthesis include:
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Unreacted starting materials (e.g., the parent tetra-amine or propionic acid/aldehyde).
-
Partially cyclized intermediates.
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Polymeric by-products from side reactions.
-
Oxidation products, as discussed in Q1.
Thin-Layer Chromatography (TLC) is an essential tool to monitor the progress of the purification and identify the number of components in your crude material[3][4].
Quantitative Data Summary
The following table summarizes typical parameters for the purification of benzimidazole derivatives based on literature for related compounds. These values should be used as a starting point and may require optimization for this compound.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Parameters / Solvents |
| Recrystallization | >98% | 60-90% | Ethanol[5], Methanol[6], Water[7], Ethyl Acetate/Hexane |
| Column Chromatography | >99% | 50-85% | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane (e.g., 1:9 to 3:5 v/v)[2][3], Dichloromethane/Methanol[8] |
| Acid-Base Wash | Variable (Used for pre-purification) | >90% | Acid: Dilute HClBase: NaHCO₃ or NH₄OH solution[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for recrystallizing benzimidazole derivatives.
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Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product. For a diamine-substituted benzimidazole, polar solvents like ethanol, methanol, or water/ethanol mixtures are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature with stirring.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount (1-5% w/w) of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.
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Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity, especially on a small to medium scale.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A good starting eluent for benzimidazoles is a mixture of ethyl acetate and hexane[3] or dichloromethane and methanol.
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Column Packing: Pour the silica slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Decision Guides
Caption: Decision tree for selecting a purification technique.
Caption: General experimental workflow for purification.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
How to avoid the formation of regioisomers in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in benzimidazole synthesis and why are they a problem?
A: When synthesizing a benzimidazole from an asymmetrically substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene), the cyclization can occur in two different ways. This leads to the formation of two different products, known as regioisomers (e.g., 5- and 6-substituted benzimidazoles). This is a significant issue in pharmaceutical development and material science, as different regioisomers can have vastly different biological, chemical, and physical properties. A mixture of isomers necessitates challenging and often costly separation steps, reducing the overall yield of the desired product.
Caption: Reaction of a substituted o-phenylenediamine leading to two regioisomers.
Q2: My Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with acetic acid is giving a mixture of the 5-nitro and 6-nitro benzimidazoles. How can I improve the regioselectivity?
A: The classic Phillips-Ladenburg reaction, which involves condensing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like HCl, often provides poor regioselectivity with electronically asymmetric diamines.[1][2] The electronic nature of the substituent on the phenylenediamine ring is a key factor.
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Electronic Effects: For a 4-substituted o-phenylenediamine, the initial acylation step can occur at either the amino group at position 1 or position 2. The regiochemical outcome is determined by the relative nucleophilicity of the two amino groups. An electron-withdrawing group (like -NO₂) deactivates the adjacent amino group, making the more distant amino group more nucleophilic and thus more likely to react first. Conversely, an electron-donating group activates the adjacent amino group.
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Troubleshooting Strategy: To favor a single isomer, consider alternative synthetic strategies that offer greater regiocontrol instead of trying to optimize the Phillips condensation. Modern methods often involve building the ring in a stepwise manner that locks in the desired regiochemistry.
References
Stability issues of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and its solutions
This technical support center provides guidance on the stability issues and handling of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is targeted towards researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: While specific stability data for this compound is not extensively documented in publicly available literature, based on the chemical structure, the primary stability concerns are related to the aromatic diamine functionality. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This degradation can lead to discoloration (darkening) of the compound and the formation of impurities, potentially impacting experimental results.[1][2]
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[3][4] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The container should be tightly sealed to protect it from moisture.[4] For long-term storage, refrigeration (-20°C or -80°C) is advisable, as studies on other benzimidazole derivatives have shown enhanced stability at lower temperatures.[5]
Q3: Are there any known incompatible materials or reagents?
A3: Strong oxidizing agents should be avoided as they can accelerate the degradation of the aromatic amine groups.[3] Additionally, the compound is soluble in aqueous solutions of acids and strong alkalis, which implies that the pH of solutions could affect its stability.[6] It is advisable to use this compound in buffered solutions and to assess its stability at the working pH of your experiment.
Q4: Can I expect this compound to be stable in solution?
A4: The stability of this compound in solution will depend on the solvent, pH, temperature, and exposure to light. For other benzimidazole drugs, it has been found that preparing fresh solutions is often recommended, and storage conditions for solutions vary.[5] It is best practice to prepare solutions fresh before use. If storage is necessary, it should be for a short term at low temperatures (2-8°C or -20°C) and protected from light. A preliminary stability study in your specific experimental solvent is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has darkened in color upon storage. | Oxidation of the aromatic diamine groups due to exposure to air and/or light. | Discard the discolored compound as it may contain impurities. For future storage, ensure the compound is in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool environment.[1][3][4] |
| Inconsistent experimental results over time. | Degradation of the compound in solid form or in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test under your storage conditions. Consider running a quality control check (e.g., by HPLC or LC-MS) on your compound if you suspect degradation. |
| Poor solubility in a specific solvent. | The compound may have limited solubility in certain solvents. Benzimidazoles are generally soluble in alcohol and aqueous acids.[6] | Try dissolving the compound in a small amount of a polar organic solvent like DMSO or ethanol before diluting with your aqueous buffer. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Precipitation observed in a stored solution. | The compound may have limited stability or solubility in the chosen solvent system over time. | Prepare fresh solutions before use. If a stock solution must be stored, consider filtering it before use to remove any precipitate. Evaluate the stability of the compound in your chosen solvent at the intended storage temperature. |
Data Presentation
Table 1: Illustrative Long-Term Stability of this compound (Solid State)
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Inert Atmosphere | 0 | 99.5 | Off-white powder |
| 3 | 99.4 | Off-white powder | |
| 6 | 99.2 | Off-white powder | |
| 4°C, Dark, Inert Atmosphere | 0 | 99.5 | Off-white powder |
| 3 | 99.0 | Light tan powder | |
| 6 | 98.5 | Tan powder | |
| Room Temp (20-25°C), Dark, Air | 0 | 99.5 | Off-white powder |
| 3 | 97.2 | Brownish powder | |
| 6 | 95.0 | Dark brown powder | |
| Room Temp (20-25°C), Light, Air | 0 | 99.5 | Off-white powder |
| 3 | 94.1 | Dark brown solid | |
| 6 | 89.8 | Black solid |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general representation for the synthesis of 2-substituted benzimidazoles and should be adapted and optimized for the specific target molecule.
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,4,5-tetraaminobenzene dihydrochloride (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.[7]
-
Addition of Reagent: Add propionaldehyde (1.1 equivalents) and an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents) to the solution.[7][8]
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Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
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Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Stability Assessment of this compound in Solution
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Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer).
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Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different conditions:
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Temperature: -20°C, 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
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Light: Protect one set of vials from light (wrapped in aluminum foil) and expose another set to ambient laboratory light or a controlled light source.
-
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each condition.
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Analysis: Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of degradation.
Mandatory Visualizations
Caption: General synthesis workflow for this compound.
Caption: Potential oxidative degradation pathway of the target compound.
References
- 1. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common products formed from the condensation of 2-ethyl-1,2-diaminobenzene?
A1: The condensation of 2-ethyl-1,2-diaminobenzene typically yields benzimidazoles or quinoxalines, depending on the co-reactant. Reaction with carboxylic acids or aldehydes leads to the formation of 2-substituted-4-ethyl-1H-benzimidazoles.[1][2][3][4][5][6][7] Condensation with α-dicarbonyl compounds results in the formation of quinoxaline derivatives.[8][9][10][11][12]
Q2: What is the general mechanism for the formation of benzimidazoles from 2-ethyl-1,2-diaminobenzene?
A2: The reaction proceeds through a condensation mechanism. Initially, one of the amino groups of 2-ethyl-1,2-diaminobenzene attacks the carbonyl carbon of the carboxylic acid or aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring.
Q3: How does the ethyl group on the diamine affect the reaction?
A3: The ethyl group at the 2-position can introduce steric hindrance, which might slightly decrease the reaction rate compared to unsubstituted o-phenylenediamine. However, its electron-donating nature can also enhance the nucleophilicity of the amino groups, potentially favoring the initial condensation step. Careful optimization of reaction conditions is key to achieving high yields.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of diamides if the reaction conditions are not optimized for cyclization, especially when using acid chlorides.[13] Incomplete cyclization can also lead to the formation of N-acylated intermediates. Over-oxidation of the starting material or product can occur under harsh oxidative conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate reaction temperature. 2. Catalyst is inactive or unsuitable. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Optimize the temperature. For many benzimidazole syntheses, heating is required.[1][2] 2. Experiment with different catalysts. Acid catalysts like HCl or acetic acid are common.[14] For certain reactions, metal catalysts or iodine can be effective.[15] 3. Monitor the reaction progress using TLC to determine the optimal reaction time. 4. Ensure the purity of 2-ethyl-1,2-diaminobenzene and the co-reactant. Impurities can inhibit the reaction. |
| Formation of Multiple Products | 1. Side reactions due to harsh conditions. 2. The co-reactant has multiple reactive sites. | 1. Use milder reaction conditions, such as lower temperatures or a less aggressive catalyst.[16] 2. If possible, use a co-reactant with protected functional groups to ensure regioselectivity. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize. | 1. Adjust the stoichiometry of the reactants. A slight excess of the more volatile reactant can sometimes be used and easily removed. 2. Perform an aqueous workup to remove water-soluble impurities. A common procedure involves neutralizing the reaction mixture and extracting the product with an organic solvent.[17] 3. Utilize column chromatography for purification. A range of solvent systems can be employed, often starting with a non-polar eluent and gradually increasing the polarity.[18] |
| Product Discoloration | 1. Oxidation of the diamine starting material or the product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Disubstituted-1H-benzimidazoles via Condensation with Aldehydes
This protocol outlines a general procedure for the condensation of 2-ethyl-1,2-diaminobenzene with an aromatic aldehyde.
Materials:
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2-Ethyl-1,2-diaminobenzene
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Substituted aromatic aldehyde
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Catalyst (e.g., ammonium chloride)[14]
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Solvent (e.g., chloroform or ethanol)[14]
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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To a stirred solution of 2-ethyl-1,2-diaminobenzene (1 mmol) in the chosen solvent (5 ml), add the substituted aromatic aldehyde (1 mmol) and the catalyst (e.g., NH4Cl, 4 mmol).[14]
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Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with water.
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Neutralize any residual acid by adding a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted-1H-benzimidazole.[18]
Protocol 2: Synthesis of 4-Ethyl-2-substituted-1H-benzimidazoles via Condensation with Carboxylic Acids
This protocol provides a general method for the condensation of 2-ethyl-1,2-diaminobenzene with a carboxylic acid.
Materials:
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2-Ethyl-1,2-diaminobenzene
-
Carboxylic acid
-
Sodium hydroxide or ammonium hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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In a round-bottom flask, mix 2-ethyl-1,2-diaminobenzene (1 mmol) and the carboxylic acid (1 mmol).
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Add the acid catalyst. If using polyphosphoric acid, heat the mixture at a high temperature (e.g., 150-200°C). If using aqueous HCl, reflux the mixture.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully add a base (e.g., 10% NaOH or concentrated NH4OH) to neutralize the acid until the solution is alkaline.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If the product does not precipitate, extract it with an appropriate organic solvent.
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Wash the organic layer, dry it, and concentrate it to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for benzimidazole synthesis.
Caption: A simplified troubleshooting workflow for low product yield.
References
- 1. Preparation of benzimidazole | PPTX [slideshare.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 16. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 17. banglajol.info [banglajol.info]
- 18. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the spectroscopic analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This guide provides troubleshooting assistance and frequently asked questions for the spectroscopic analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to look for in spectroscopic analysis?
A1: The key features are the benzimidazole core, the ethyl group at the 2-position, and the two amine groups (-NH₂) at the 5 and 6 positions. Your analysis should confirm the presence of the aromatic system, the aliphatic ethyl chain, and the primary amine and secondary amine (imidazole N-H) protons.
Q2: Which solvent is recommended for NMR analysis of this compound?
A2: DMSO-d₆ is highly recommended. It is an aprotic solvent that will allow for the observation of exchangeable protons from the imidazole N-H and the diamine -NH₂ groups. Protic solvents like D₂O or Methanol-d₄ would cause these signals to exchange and disappear from the ¹H NMR spectrum.
Q3: How can I confirm the successful synthesis of the benzimidazole ring?
A3: The formation of the benzimidazole ring can be confirmed by several spectroscopic features. In ¹³C NMR, the C2 carbon (between the two nitrogen atoms) typically appears around 150-155 ppm. In FTIR, the C=N stretching vibration is expected in the 1620-1590 cm⁻¹ region. Mass spectrometry should show a molecular ion peak corresponding to the compound's molecular weight (C₉H₁₂N₄, Approx. 176.22 g/mol ).
Q4: Is tautomerism a concern for this molecule, and how would it affect the spectra?
A4: Yes, N-H benzimidazoles can exhibit prototropic tautomerism, where the proton on the imidazole nitrogen can move between the two nitrogen atoms.[1] In solution, this can lead to a dynamic equilibrium, which may cause broadening of the signals for the symmetric carbons and protons of the benzene ring portion (C4/C7 and C5/C6) in NMR spectra.[1]
Spectroscopic Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why are the aromatic proton signals in my ¹H NMR spectrum broad and poorly resolved? A: This is a common issue with benzimidazole derivatives and can be attributed to several factors:
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Tautomerism: As mentioned in the FAQ, rapid proton exchange between the imidazole nitrogens can broaden the signals of the attached benzene ring.[1]
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Aggregation: The molecule has multiple sites for hydrogen bonding, which can lead to intermolecular aggregation at higher concentrations, causing signal broadening.
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Solution: Try acquiring the spectrum at a different temperature to see if the exchange rate changes. Diluting the sample can help mitigate aggregation.
Q: I cannot see the N-H or -NH₂ proton signals in my spectrum. Where are they? A: These protons are "exchangeable" and their visibility is highly dependent on the solvent used.
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Cause: If you are using a protic solvent (e.g., MeOD-d₄, D₂O), the N-H and -NH₂ protons will rapidly exchange with the deuterium in the solvent, causing their signals to become very broad or disappear entirely.
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Solution: Ensure you are using a dry, aprotic solvent like DMSO-d₆. The signals for -NH₂ groups in this environment typically appear as a broad singlet, while the imidazole N-H is also often a broad singlet at a higher chemical shift.
Mass Spectrometry (MS)
Q: I am using Electrospray Ionization (ESI), but I am not observing the expected molecular ion peak ([M+H]⁺). Why? A: This could be due to in-source fragmentation or issues with ionization.
-
Cause: The compound might be unstable under the ESI conditions, or the instrument parameters (e.g., cone voltage) might be too high, causing the molecule to fragment before it is detected. The diamine groups can be susceptible to oxidation.
-
Solution:
-
Use freshly prepared solutions.
-
Reduce the cone or fragmentor voltage to minimize in-source fragmentation.
-
Ensure the mobile phase is appropriate. Adding a small amount of formic acid can help promote protonation for positive ion mode.
-
Q: My fragmentation pattern is very complex. What are the expected primary fragmentation pathways? A: For a molecule like this compound, common fragmentation would likely involve:
-
Loss of the ethyl group: A cleavage alpha to the imidazole ring can result in the loss of a C₂H₅ radical.
-
Ring Cleavage: The benzimidazole ring itself can undergo fragmentation.
-
General Approach: In tandem MS (MS/MS), all major fragmentations often involve cleavages around the core heterocyclic ring system.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Q: The N-H stretching region (3500-3200 cm⁻¹) of my spectrum shows a very broad, undefined band. Is this normal? A: Yes, this is expected.
-
Cause: The imidazole N-H and the two primary amine -NH₂ groups are all capable of strong intermolecular and intramolecular hydrogen bonding. This extensive hydrogen bonding causes the individual N-H stretching vibrations to merge into a single, very broad absorption band. The absence of sharp bands in this region is often indicative of complex formation or hydrogen bonding.[3]
-
Solution: This is a characteristic feature of the compound. You can perform a concentration-dependent study; as you dilute the sample in a non-polar solvent, you may see the broad band resolve into sharper, more defined peaks corresponding to free N-H stretches.
Q: I see an unexpected peak around 1700-1650 cm⁻¹. Is this an impurity? A: It could be, or it could indicate sample degradation.
-
Cause: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of quinone-like structures containing C=O or C=N bonds that absorb in this region.
-
Solution: Ensure your sample is pure and has been handled under inert conditions if possible. Recrystallize or purify the sample and re-acquire the spectrum. Compare with a freshly prepared batch if available.
Predicted Spectroscopic Data
Disclaimer: The following data are predicted based on the chemical structure and typical values for benzimidazole derivatives. Actual experimental values may vary.
| Parameter | Predicted Value |
| ¹H NMR (in DMSO-d₆) | δ (ppm): 12.0-12.5 (s, 1H, imidazole N-H), 6.8-7.2 (s, 2H, Ar-H), 4.5-5.5 (br s, 4H, two -NH₂), 2.8-3.0 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) |
| ¹³C NMR (in DMSO-d₆) | δ (ppm): 153-156 (C2), 135-140 (C5/C6), 130-135 (C3a/C7a), 100-105 (C4/C7), 20-23 (-CH₂-), 12-15 (-CH₃) |
| FTIR (ATR) | Wavenumber (cm⁻¹): 3450-3200 (br, N-H stretch), 3050-3000 (w, Ar C-H stretch), 2980-2850 (m, Aliphatic C-H stretch), 1620-1590 (s, C=N stretch), 1500-1450 (s, C=C stretch) |
| Mass Spec (ESI+) | m/z: 177.11 ([M+H]⁺), 148.08 ([M-C₂H₅]⁺) |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ recommended).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
General Protocol for ESI-MS Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Workflow and Troubleshooting Diagrams
Caption: General workflow for spectroscopic analysis and validation.
References
Technical Support Center: Synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Q1: What are the common causes of low yield in the final product?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The condensation reaction between the diamine precursor and propionic acid (or its derivative) may not have gone to completion. Reaction times may need to be extended, or the temperature may need to be optimized.
-
Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product. This can be influenced by the reaction temperature and the choice of catalyst.
-
Degradation of Reactants or Product: The starting materials or the final product might be sensitive to air, light, or temperature, leading to degradation.
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and chromatography steps.
Q2: How can the purity of this compound be improved?
A2: Improving purity often involves optimizing the purification process:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel) and mobile phase is critical for good separation.[1][2]
-
Washing: Thorough washing of the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.
Q3: The reaction is not proceeding to completion, as indicated by TLC analysis. What steps can be taken?
A3: If the reaction is stalled, consider the following adjustments:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions.
-
Add a Catalyst: If not already in use, a suitable acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the cyclization.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction by TLC over a longer period.
-
Check Reagent Quality: Ensure that the starting materials are pure and dry, as impurities or moisture can inhibit the reaction.
Q4: Unexpected side products are being formed. How can this be minimized?
A4: The formation of side products can often be suppressed by:
-
Optimizing Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.
-
Controlling Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of one reactant may lead to side reactions.
-
Inert Atmosphere: For air-sensitive compounds, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method involves the condensation of a 1,2,4,5-tetraaminobenzene precursor with propionic acid or a derivative, such as propionyl chloride or propionic anhydride. The reaction is typically heated, often in the presence of an acid catalyst.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Standard laboratory safety practices should be strictly followed:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Be cautious with corrosive reagents like strong acids.
-
Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Q3: How can the progress of the reaction be monitored?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Q4: What analytical techniques are used to confirm the structure and purity of the final product?
A4: The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[2]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.
Data Presentation
Table 1: Representative Reaction Conditions for Benzimidazole Synthesis
| Parameter | Condition 1 | Condition 2 |
| Diamine Precursor | 1,2,4,5-Tetraaminobenzene | 4,5-Dinitro-1,2-phenylenediamine |
| Ethylating Agent | Propionic Acid | Propionyl Chloride |
| Solvent | Ethanol | Dichloromethane (DCM) |
| Catalyst | p-Toluenesulfonic acid | Triethylamine (for propionyl chloride) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 6-12 hours | 4-8 hours |
| Typical Yield | 70-85% | 75-90% |
Experimental Protocols
Protocol 1: Synthesis via Condensation with Propionic Acid
-
To a round-bottom flask, add the 1,2,4,5-tetraaminobenzene precursor (1 equivalent).
-
Add ethanol as the solvent.
-
Add propionic acid (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Acylation and Reduction
-
Dissolve 4,5-dinitro-1,2-phenylenediamine (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) and a base like triethylamine (2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion of the acylation, proceed to the reduction step.
-
A common method for nitro group reduction is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
After reduction, the benzimidazole ring closure may occur spontaneously or require heating.
-
Work-up the reaction mixture by filtering the catalyst and concentrating the solvent.
-
Purify the final product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. scispace.com [scispace.com]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Welcome to the technical support center for the functionalization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
The primary reactive sites for functionalization are the two amino groups at the 5 and 6 positions of the benzimidazole ring. The secondary amine (N-H) of the imidazole ring can also undergo substitution under certain conditions. The ethyl group at the C2 position is generally not reactive under standard functionalization conditions.
Q2: How can I achieve selective mono-functionalization of one of the amino groups?
Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two amino groups. Key strategies include:
-
Using a bulky acylating or alkylating agent: Steric hindrance may favor mono-substitution.
-
Controlling stoichiometry: Using a slight excess of a limiting amount of the reagent (e.g., 0.9 equivalents) can increase the yield of the mono-functionalized product, although separation from unreacted starting material and di-substituted product will be necessary.
-
Employing protecting group strategies: Temporarily protecting one amino group allows for the selective functionalization of the other.[1]
Q3: What are suitable protecting groups for the amino groups on the benzimidazole core?
Common amine protecting groups can be employed. The choice depends on the desired reaction conditions for the subsequent functionalization steps.
-
Carbamates (e.g., Boc, Cbz): These are widely used and can be removed under acidic or hydrogenolysis conditions, respectively.[2] Carbamates are generally stable to a wide variety of reaction conditions.[2]
-
Acyl groups (e.g., Acetyl): While they can serve as protecting groups, their removal often requires harsh basic or acidic conditions which might affect other parts of the molecule.
Q4: What are the common challenges in the purification of functionalized products?
Purification can be complicated by the presence of a mixture of mono- and di-substituted products, as well as unreacted starting material.
-
Column chromatography: This is the most common method for separation. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with increasing polarity) is often effective.[3]
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can be employed.
Troubleshooting Guides
Acylation Reactions (e.g., using acyl chlorides or anhydrides)
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of desired product | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a more activated acylating agent. - Add a catalyst, such as DMAP (4-dimethylaminopyridine). |
| Side reactions. | - Run the reaction at a lower temperature to minimize side product formation. - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[3] | |
| Formation of di-acylated product | High reactivity of the second amino group after the first acylation. | - Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents for mono-acylation). - Slowly add the acylating agent to the reaction mixture at a low temperature to control the reaction. |
| No reaction | Deactivation of the amino groups. | - Ensure the starting material is fully dissolved. - Use a more polar aprotic solvent like DMF or DMSO.[4] |
| Poor quality of acylating agent. | - Use freshly opened or purified acylating agent. | |
| Difficulty in product isolation | Product is highly soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with an organic solvent. - Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction efficiency. |
| Product precipitates as an oil. | - Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization. |
Diazotization and Azo Coupling Reactions
| Problem | Possible Cause | Troubleshooting Solution |
| Decomposition of the diazonium salt | Temperature is too high. | - Maintain the reaction temperature strictly between 0-5 °C during diazotization. |
| Diazonium salt is unstable. | - Use the freshly prepared diazonium salt immediately in the subsequent coupling reaction. | |
| Low yield of the azo-coupled product | Incorrect pH for coupling. | - The coupling reaction is pH-dependent. Adjust the pH of the coupling partner solution to the optimal range (typically weakly acidic to weakly basic). |
| Low reactivity of the coupling partner. | - Use a more electron-rich coupling partner. | |
| Formation of tar-like byproducts | Side reactions of the diazonium salt. | - Ensure efficient stirring to prevent localized high concentrations of reagents. - Control the rate of addition of the diazonium salt solution. |
Experimental Protocols
Protocol 1: Mono-acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Protecting Group Strategy for Selective Functionalization
-
Protection: React this compound with one equivalent of a protecting group reagent (e.g., Boc-anhydride) under standard conditions to obtain a mixture of mono-protected, di-protected, and unprotected diamine.
-
Separation: Separate the mono-protected isomer from the mixture using column chromatography.
-
Functionalization: Perform the desired functionalization reaction on the unprotected amino group of the mono-protected substrate.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the selectively functionalized product.[2]
Visualizations
Caption: General functionalization pathways for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Workflow for selective functionalization using a protecting group strategy.
References
Degradation pathways of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in acidic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzimidazole cores are generally susceptible to acid-catalyzed hydrolysis.[1][2] The primary sites for degradation under acidic conditions are likely the imidazole ring and the diamine substituents on the benzene ring. Potential degradation pathways could involve the opening of the imidazole ring or oxidation of the diamine groups. It is crucial to perform forced degradation studies to identify the specific degradation products for this compound.[3][4][5][6]
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of the parent compound and the formation of degradation products.[7][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, which is critical for structure elucidation.[7][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradation products.[7]
Q3: How can I design a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[3][4][5][6] A typical study for acidic degradation would involve dissolving the compound in a range of acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl) and incubating the solutions at different temperatures (e.g., 40°C, 60°C, 80°C) for various durations. Samples should be taken at regular intervals and analyzed by a stability-indicating HPLC method.
Q4: What are some common issues encountered during the analysis of benzimidazole degradation products?
Common issues include poor chromatographic resolution between the parent compound and its degradation products, the formation of multiple minor degradation products that are difficult to identify, and the instability of the degradation products themselves. Method development for the HPLC assay is critical to ensure it is "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the acid concentration, temperature, or duration of the study. It is important not to over-stress the sample, which could lead to secondary degradation products not relevant to normal storage conditions.[4] |
| Rapid and complete degradation of the parent compound. | The stress conditions are too aggressive. | Decrease the acid concentration, temperature, or study duration to achieve a target degradation of 10-30%. This allows for a clearer observation of the degradation pathway.[3] |
| Poor peak shape or resolution in the chromatogram. | Inappropriate HPLC column or mobile phase. Co-elution of the parent compound and degradation products. | Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH), or using a gradient elution. |
| Inconsistent results between replicate experiments. | Inaccurate sample preparation. Instability of the compound or degradation products in the analytical solvent. Fluctuation in experimental conditions (e.g., temperature). | Ensure precise and consistent sample preparation. Analyze samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration). Tightly control all experimental parameters. |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradation product. Complex fragmentation pattern. | Concentrate the sample before LC-MS analysis. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for elemental composition determination. Consider derivatization to improve ionization or fragmentation. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound to illustrate how quantitative data can be structured.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 8.1 | 1.5 | |
| 4 | 72.5 | 15.3 | 3.8 | |
| 8 | 55.1 | 28.9 | 7.2 | |
| 24 | 20.7 | 55.4 | 15.1 | |
| 0.01 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.1 | 0.8 | <0.1 | |
| 4 | 96.5 | 1.9 | 0.2 | |
| 8 | 92.8 | 4.3 | 0.5 | |
| 24 | 80.4 | 12.7 | 1.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Stress Sample Preparation:
-
For each stress condition (e.g., 0.1 M HCl, 0.01 M HCl), transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add the respective acidic solution to the flask and make up the volume. This results in a final concentration of 100 µg/mL.
-
-
Incubation: Place the flasks in a temperature-controlled water bath set at the desired temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with an appropriate volume of a basic solution (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting common issues in degradation studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and Other Aromatic Diamines
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine with other common aromatic diamines has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors influencing the nucleophilicity of these compounds, supported by available experimental data and established analytical protocols.
The reactivity of aromatic diamines is a critical parameter in various synthetic applications, particularly in the formation of polymers and in the development of pharmaceutical compounds. The nucleophilicity of the amino groups dictates the rate and efficiency of reactions with electrophiles. This guide focuses on comparing this compound with benchmark aromatic diamines such as o-phenylenediamine and its substituted derivatives.
Understanding Diamine Reactivity: The Role of pKa
The reactivity of an aromatic amine is intrinsically linked to its basicity, which is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value generally corresponds to a more basic amine and, consequently, a more potent nucleophile. The electron density on the nitrogen atoms is the primary determinant of basicity. Electron-donating groups (EDGs) attached to the aromatic ring increase electron density, thereby increasing basicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity and reduced reactivity.
In the case of this compound, the fused imidazole ring, the ethyl group at the 2-position, and the two amino groups at the 5- and 6-positions all influence the molecule's overall electronic properties and, therefore, its reactivity. The imidazole ring itself possesses both electron-donating and electron-withdrawing characteristics, and its net effect on the diamino-substituted benzene ring is complex.
Comparative Data on Diamine Reactivity
| Diamine | Structure | pKa1 (Conjugate Acid) | pKa2 (Conjugate Acid) | Data Source |
| This compound | Structure of this compound to be inserted | ~5.8 (Predicted) | - | Prediction |
| o-Phenylenediamine | Structure of o-Phenylenediamine to be inserted | 4.57[1] | 0.80[1] | Experimental[1] |
| 4,5-Diamino-o-xylene | Structure of 4,5-Diamino-o-xylene to be inserted | 4.45 (Predicted)[2] | - | Prediction[2] |
| 3,4-Diaminobenzonitrile | Structure of 3,4-Diaminobenzonitrile to be inserted | - | - | - |
Note: The pKa values for the diamino groups on the benzene ring are the primary focus. The pKa of the imidazole nitrogen in the target compound will also influence its reactivity profile.
Experimental Protocols for Reactivity Assessment
To empirically determine and compare the reactivity of these diamines, two primary experimental approaches can be employed: kinetic studies of acylation reactions and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis of Acylation Reactions
A well-established method for quantifying the nucleophilicity of amines is to measure the kinetics of their reaction with a suitable electrophile, such as an acid anhydride. The reaction of an aromatic diamine with an anhydride, like phthalic anhydride, can be monitored to determine the second-order rate constant (k₂), which serves as a direct measure of reactivity.
Experimental Protocol: Determination of Second-Order Rate Constants for the Reaction of Aromatic Diamines with Phthalic Anhydride
-
Materials: The aromatic diamine of interest, phthalic anhydride, and a suitable aprotic solvent (e.g., dimethylacetamide - DMA).
-
Procedure:
-
Prepare equimolar solutions of the aromatic diamine and phthalic anhydride in the chosen solvent.
-
Initiate the reaction by mixing the two solutions at a constant temperature.
-
Monitor the progress of the reaction over time. This can be achieved spectrophotometrically by observing the change in absorbance at a specific wavelength corresponding to the product or a reactant.
-
The second-order rate constant (k₂) is then calculated from the kinetic data.[3]
-
-
Comparison: By performing this experiment under identical conditions for this compound and other reference diamines, a direct comparison of their k₂ values will provide a quantitative ranking of their reactivity.
Reactivity Evaluation by ¹H NMR Spectroscopy
An alternative and powerful technique for assessing the reactivity of aromatic amines involves the use of ¹H NMR spectroscopy. A direct correlation has been demonstrated between the chemical shift (δ) of the amino group protons (-NH₂) and the pKa of the amine.[4] Generally, a more upfield chemical shift of the -NH₂ protons indicates a higher electron density on the nitrogen atom and thus a higher basicity and reactivity.
Experimental Protocol: Correlation of ¹H NMR Chemical Shift with pKa and Reactivity
-
Sample Preparation: Dissolve the aromatic diamine in a suitable deuterated aprotic solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Record the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the chemical shift (δ) of the -NH₂ protons.
-
Utilize established correlation equations, such as pKa = a - b * δ(NH₂), where 'a' and 'b' are empirically determined constants for a given solvent and class of compounds, to estimate the pKa.[4]
-
-
Comparison: By comparing the chemical shifts of the -NH₂ protons for different diamines, a qualitative and semi-quantitative assessment of their relative reactivity can be made.[4]
Visualization of Experimental Workflow and Reactivity Relationships
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for comparing diamine reactivity.
References
- 1. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. II. Isothermal kinetic study of the reaction of DGEBA with m-phenylene diamine [impactio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Validation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and spectroscopic validation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a potentially valuable scaffold in medicinal chemistry. Due to the absence of direct literature on this specific diamine derivative, this guide presents a robust, proposed synthetic pathway and outlines the expected spectroscopic characteristics. For comparative purposes, the well-characterized analogue, 2-Ethyl-1H-benzo[d]imidazole, is used as a reference standard. This document details the necessary experimental protocols and presents a clear comparison of the expected analytical data, enabling researchers to confidently validate the successful synthesis of the target compound.
Proposed Experimental Protocols
A common and effective method for introducing amino groups onto the benzimidazole ring is through the nitration of the benzene moiety, followed by the reduction of the resulting nitro groups.
Synthesis of Reference Compound: 2-Ethyl-1H-benzo[d]imidazole
This synthesis is based on the Phillips condensation reaction, a widely used method for preparing 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Propionic acid
-
4 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture of o-phenylenediamine (0.1 mol) and propionic acid (0.12 mol) is prepared in 4 M HCl (50 mL).
-
The reaction mixture is heated under reflux for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and carefully neutralized with a 10% NaOH solution until a precipitate forms.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from an ethanol-water mixture to yield pure 2-Ethyl-1H-benzo[d]imidazole.
Proposed Synthesis of Target Compound: this compound
This proposed multi-step synthesis involves the initial formation of the 2-ethylbenzimidazole core, followed by dinitration and subsequent reduction.
Step 1: Synthesis of 2-Ethyl-1H-benzo[d]imidazole
-
Follow the protocol outlined in Section 1.1.
Step 2: Dinitration to 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole
-
To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL), cooled to 0°C, 2-Ethyl-1H-benzo[d]imidazole (0.05 mol) is added portion-wise, ensuring the temperature does not exceed 10°C.
-
The mixture is then stirred at room temperature for 2 hours before being heated to 60-70°C for an additional 3 hours.
-
The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the dinitro product.
-
The yellow precipitate is filtered, washed with water until neutral, and dried to yield 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.
Step 3: Reduction to this compound
-
The dinitro compound (0.03 mol) is dissolved in ethanol (100 mL).
-
A catalyst, such as 10% Palladium on Carbon (Pd/C) or Tin(II) chloride (SnCl₂) in concentrated HCl, is added to the solution.[1]
-
If using Pd/C, the mixture is subjected to hydrogenation at 40-50 psi for 6-8 hours. If using SnCl₂/HCl, the mixture is refluxed for 4-6 hours.[2]
-
The reaction is monitored by TLC. Upon completion, if using Pd/C, the catalyst is filtered off.
-
The solvent is removed under reduced pressure. If an acidic route was used, the residue is neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution) to precipitate the diamine product.
-
The resulting solid is filtered, washed with water, and dried under vacuum to yield this compound.
Spectroscopic Validation and Data Comparison
The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic methods. The introduction of two amino groups at the 5 and 6 positions of the benzimidazole ring is expected to induce significant and predictable changes in the spectra compared to the unsubstituted reference compound.
Data Presentation Tables
Table 1: Spectroscopic Data for 2-Ethyl-1H-benzo[d]imidazole (Reference Compound)
| Spectroscopic Method | Observed/Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.13 (s, 1H, NH), 7.47-7.40 (m, 2H, Ar-H), 7.09-7.07 (m, 2H, Ar-H), 2.80 (q, J=7.6 Hz, 2H, -CH₂-), 1.29 (t, J=7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 156.1, 141.0, 120.9, 115.4, 21.9, 12.1 |
| FT-IR (KBr, cm⁻¹) | ~3190 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1620 (C=N stretch), ~1450 (C=C stretch, aromatic)[3] |
| Mass Spec. (EI, m/z) | 146 [M]⁺ |
Table 2: Predicted Spectroscopic Data for this compound (Target Compound)
| Spectroscopic Method | Predicted Data & Rationale |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, NH) , ~6.8 (s, 2H, Ar-H) (Significant upfield shift of aromatic protons due to the strong electron-donating effect of the two amino groups), ~4.5 (br s, 4H, -NH₂) (Broad singlet for the two primary amine protons), ~2.7 (q, 2H, -CH₂-) , ~1.2 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~157 (C2) , ~135 (C5/C6) (Shifted due to -NH₂), ~130 (C3a/C7a) , ~100 (C4/C7) (Significant upfield shift due to -NH₂), ~22 (-CH₂-) , ~12 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (Two distinct N-H stretching bands for primary amine), ~3100 (N-H stretch, imidazole), ~2970 (C-H stretch, alkyl), ~1630 (C=N stretch and N-H scissoring), ~1500 (C=C stretch, aromatic) |
| Mass Spec. (ESI, m/z) | 177 [M+H]⁺ |
Mandatory Visualizations
Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logic behind the comparative spectroscopic analysis.
Caption: Proposed synthesis and validation workflow.
Caption: Comparative spectroscopic validation logic.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine vs. other benzimidazole derivatives in biological assays
Comparison of Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of research. Different substitutions on the benzimidazole scaffold have been shown to profoundly influence their cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference Compound | Activity (IC50 in µM) |
| 2-Aryl-Benzimidazoles | |||||
| Compound 11a | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | - | - |
| Compound 12a | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | - | - |
| Compound 12b | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | - | - |
| 5-Fluoro-2-(2-hydroxyphenyl) Benzimidazole Derivative | |||||
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | Cytotoxicity | 0.39 µg/mL | - | - |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | Cytotoxicity | 0.32 µg/mL | - | - |
| Benzimidazole-Triazole Hybrids | |||||
| Compound 32 | HCT-116 (Colon) | Cytotoxicity | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| Compound 32 | HepG2 (Liver) | Cytotoxicity | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| Compound 32 | MCF-7 (Breast) | Cytotoxicity | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| Compound 32 | HeLa (Cervical) | Cytotoxicity | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| 6-Benzoyl Benzimidazole Derivatives | |||||
| Compound 15a | HeLa (Cervical) | Cytotoxicity | 1.62 | - | - |
| Compound 15b | HeLa (Cervical) | Cytotoxicity | 1.44 | - | - |
| Chrysin-Benzimidazole Derivative | |||||
| Compound 7 | MCF-7 (Breast) | Cytotoxicity | 25.72 | 5-FU | 78.52 |
Comparison of Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The nature and position of substituents on the benzimidazole ring are crucial for their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Microbial Strain | Assay Type | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) |
| 2,5-Disubstituted Benzimidazoles | |||||
| Compound 5c | Bacillus subtilis | MIC | 3.12 | - | - |
| Compound 5e | Bacillus subtilis | MIC | 3.12 | - | - |
| Compound 5e | Pseudomonas aeruginosa | MIC | - | - | - |
| Compound 6a | Pseudomonas aeruginosa | MIC | - | - | - |
| Compound 6e | Pseudomonas aeruginosa | MIC | - | - | - |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | |||||
| Compound 3ao | Staphylococcus aureus | MIC | < 1 | - | - |
| Compound 3aq | Staphylococcus aureus | MIC | < 1 | - | - |
| Compound 3aa | Staphylococcus aureus | MIC | 3.9 - 7.8 | - | - |
| Compound 3ad | Staphylococcus aureus | MIC | 3.9 - 7.8 | - | - |
| Compound 3ag | Mycobacterium smegmatis | MIC | 3.9 | - | - |
| Compound 3ag | Candida albicans | MIC | 3.9 | - | - |
| Compound 3aq | Candida albicans | MIC | 3.9 | - | - |
| Benzimidazole-Triazole Hybrids | |||||
| Compounds 63a-e | Gram-positive & Gram-negative bacteria | MIC | - | Ampicillin, Ceftazidime | - |
| Benzimidazole Derivatives | |||||
| Compounds 64a, 64b | S. aureus, E. coli, P. aeruginosa | Zone of Inhibition | 17 - 29 mm | Ciprofloxacin | 20 - 23 mm |
| Compound 64c | S. aureus | Zone of Inhibition | 23 mm | Ciprofloxacin | 20 mm |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key biological assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3][4]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial dilutions of the benzimidazole derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][6][7][8][9]
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antibiotics.
-
Lawn Culture: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[10][11][12][13]
-
Disk Application: Paper disks impregnated with a specific concentration of the benzimidazole derivative are placed on the agar surface.[10][11][12][13]
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).[11][12]
-
Measurement of Inhibition Zone: The diameter of the zone of no growth around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[10][13]
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of purity assessment for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, with a focus on elemental analysis, supplemented by data from alternative analytical techniques.
Introduction to Purity Assessment
The purity of a synthesized organic compound is paramount for its intended biological and chemical applications. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions, and in the context of drug development, potential toxicity. Elemental analysis is a foundational technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. By comparing the experimentally determined elemental composition with the theoretically calculated values for the pure compound, a quantitative measure of purity can be obtained.[1] However, for a comprehensive purity profile, it is best practice to employ orthogonal methods, which measure different chemical or physical properties of the compound.[2]
Comparative Purity Analysis
The following table summarizes the theoretical elemental composition of this compound and presents a hypothetical comparison with experimental data obtained from elemental analysis and other common analytical techniques.
| Parameter | Theoretical Value | Elemental Analysis (Experimental) | Alternative Method (LC-MS) | Alternative Method (qNMR) |
| Molecular Formula | C₉H₁₂N₄ | - | - | - |
| Molecular Weight | 176.22 g/mol | - | 177.11 (M+H)⁺ | - |
| % Carbon | 61.34% | 61.12% | - | - |
| % Hydrogen | 6.86% | 6.95% | - | - |
| % Nitrogen | 31.80% | 31.68% | - | - |
| Purity | 100% | >99.5% | 99.8% (AUC) | 99.7% |
| Melting Point | - | 188-190 °C | - | - |
Note: Experimental values are hypothetical and for illustrative purposes.
The acceptable deviation for elemental analysis is generally within ±0.4% of the theoretical value. The data presented for the synthesized this compound falls within this range, indicating a high degree of purity. This is further corroborated by high-performance liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, which provide purity assessments based on different principles.[3]
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the purity assessment of a synthesized organic compound, starting from the crude product to the final, purified substance.
Caption: A flowchart illustrating the process from synthesis to purity verification.
Experimental Protocols
Elemental Analysis (CHNS/O Analysis)
Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound.
Instrumentation: A calibrated elemental analyzer.
Procedure:
-
A precisely weighed sample of the dried compound (1-3 mg) is placed in a tin or silver capsule.
-
The sample is combusted in a furnace at a high temperature (typically 900-1200°C) in a stream of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors.
-
The amount of each gas is measured by thermal conductivity detectors.
-
The instrument's software calculates the percentage of each element based on the weight of the sample and the detected amounts of the combustion gases.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To assess the purity of the compound by separating it from any impurities and to confirm its molecular weight.
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.
Procedure:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
A small volume of the solution is injected into the LC system.
-
The sample is passed through a chromatographic column (e.g., C18) and separated based on the differential partitioning of the components between the mobile phase and the stationary phase.
-
The eluent from the column is introduced into the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a mass spectrum.
-
Purity is estimated by the area under the curve (AUC) of the main peak in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the purity of the compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.
Instrumentation: A high-resolution NMR spectrometer.
Procedure:
-
A precisely weighed amount of the sample and a certified internal standard are dissolved in a known volume of a deuterated solvent.
-
The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay).
-
The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Conclusion
Elemental analysis is a robust and reliable method for determining the purity of synthesized this compound. When the experimental results for carbon, hydrogen, and nitrogen are within the acceptable ±0.4% deviation from the theoretical values, it provides strong evidence of high purity. For regulatory submissions and comprehensive characterization, it is highly recommended to supplement elemental analysis data with results from orthogonal techniques such as LC-MS and qNMR to provide a more complete and confident assessment of the compound's purity profile.
References
A Researcher's Guide to Cross-Referencing NMR Data: The Case of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
Researchers synthesizing 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine would expect to see significant differences in their experimental spectra compared to the reference compound due to the introduction of the 5,6-diamine groups. Specifically, the aromatic region of the ¹H NMR spectrum would be more complex, and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum would be altered by the electron-donating amino groups. This guide will equip researchers with the methodology to approach such a comparison systematically.
Comparison of Literature NMR Data for the Reference Compound
The following tables summarize the reported ¹H and ¹³C NMR data for the reference compound, 2-Ethyl-1H-benzo[d]imidazole, in two common deuterated solvents. This data serves as a crucial starting point for researchers to predict and interpret the spectra of its diamino-substituted derivative.
Table 1: ¹H NMR Data for 2-Ethyl-1H-benzo[d]imidazole
| Nucleus | Chemical Shift (δ) in DMSO-d₆[1] | Chemical Shift (δ) in CDCl₃[2] | Multiplicity | Coupling Constant (J) in Hz[1] |
| NH | 12.13 | 8.10 (broad s) | s | - |
| H-4/H-7 | 7.40-7.47 | 7.38-7.65 | m | - |
| H-5/H-6 | 7.07-7.09 | 7.38-7.65 | m | - |
| -CH₂- | 2.78-2.83 | 3.56 | q | 6.0 |
| -CH₃ | 1.28-1.31 | 2.47 | t | 6.0 |
Table 2: ¹³C NMR Data for 2-Ethyl-1H-benzo[d]imidazole
| Carbon | Chemical Shift (δ) in DMSO-d₆[1] | Chemical Shift (δ) in CDCl₃[2] |
| C-2 | 156.05 | 157.3 |
| C-3a/C-7a | 141.02 | 140.0 |
| C-5/C-6 | 120.94 | 126.6 |
| C-4/C-7 | 115.38 | 113.2 / 113.1 |
| -CH₂- | 21.89 | 19.1 |
| -CH₃ | 12.14 | 12.7 |
Experimental Protocols
A standardized experimental protocol is critical for obtaining high-quality NMR data that can be reliably compared with literature values.
Protocol for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and determine the multiplicity (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set an appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to aid in the assignment of CH, CH₂, and CH₃ groups.
-
Workflow for Data Comparison
The process of cross-referencing experimental NMR data with literature values follows a logical progression to confirm the structure of a synthesized compound.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
This systematic approach allows researchers to confidently assign the spectral data of their synthesized compound, even in the absence of a direct literature match for the exact molecule. By understanding the spectral characteristics of a closely related compound, chemists can make informed predictions about the effects of additional functional groups and ultimately confirm the successful synthesis of their target molecule.
References
Comparative study of the chelating properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
A Comparative Analysis of the Chelating Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This guide provides a comparative study of the chelating properties of this compound against established chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Dimercaptosuccinic acid (DMSA). Due to the limited availability of direct experimental data for this compound, its properties are inferred from the known coordination chemistry of benzimidazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Chelating Agents
Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex called a chelate. This action is crucial in various applications, including the treatment of heavy metal poisoning, as antioxidants in food and pharmaceuticals, and in industrial processes. The effectiveness of a chelating agent is determined by its affinity and selectivity for different metal ions, which is quantified by the stability constant (log K) of the metal-ligand complex.
This compound is a heterocyclic compound featuring a benzimidazole core with two amino groups at the 5 and 6 positions. The presence of these adjacent amine functionalities suggests a strong potential for chelation, acting as a bidentate ligand that can coordinate with metal ions. The benzimidazole moiety itself can participate in coordination, potentially allowing for versatile binding modes.
EDTA (Ethylenediaminetetraacetic acid) is a well-known and widely used hexadentate chelating agent, capable of forming very stable complexes with a wide range of metal ions. Its high denticity makes it a powerful, albeit not always selective, chelator.
DMSA (Dimercaptosuccinic acid) is a bidentate chelating agent containing two thiol groups, which give it a high affinity for heavy metals like lead and mercury. It is an approved treatment for lead poisoning.
Comparative Chelating Performance
The chelating ability of these compounds is compared based on their stability constants (log K) with various divalent metal ions. A higher log K value indicates a more stable metal-ligand complex.
| Chelating Agent | Log K (Cu²⁺) | Log K (Zn²⁺) | Log K (Pb²⁺) | Log K (Cd²⁺) | Log K (Ni²⁺) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| EDTA | 18.8[1] | 16.5[1] | 18.0[1] | 16.5[1] | 18.4[1] |
| DMSA | Data not available | ~10 (inferred) | ~18 (inferred) | Data not available | Data not available |
Signaling Pathway of Chelation
The fundamental process of chelation involves the formation of a coordination complex between the chelating agent (ligand) and a metal ion. This interaction sequesters the metal ion, preventing it from participating in other reactions.
Caption: Simplified diagram of the metal chelation process.
Experimental Protocols
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes. The procedure, based on the Irving-Rossotti technique, involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base.[2][3]
Materials:
-
pH meter with a combined glass electrode
-
Magnetic stirrer
-
Microburette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HClO₄)
-
Solution of the chelating agent (ligand) of known concentration
-
Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0).
-
Preparation of Titration Mixtures: Prepare the following sets of solutions in a thermostated vessel at a constant temperature:
-
Mixture A (Acid Blank): A known volume of standard strong acid and inert salt solution.
-
Mixture B (Ligand Blank): A known volume of standard strong acid, the chelating agent solution, and inert salt solution.
-
Mixture C (Metal-Ligand Mixture): A known volume of standard strong acid, the chelating agent solution, the metal salt solution, and inert salt solution.
-
-
Titration: Titrate each mixture with the standardized strong base solution. Record the pH reading after each addition of the titrant.
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.
-
From the displacement of the metal-ligand titration curve relative to the ligand blank curve, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂).
-
Experimental Workflow
The following diagram illustrates the workflow for determining the stability constants of a metal-chelator complex using potentiometric titration.
Caption: Workflow for determining metal-ligand stability constants.
Conclusion
While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests potential as a bidentate chelating agent. Its effectiveness is likely to be metal-dependent, with a probable affinity for transition metals. In comparison, EDTA remains a more potent but less selective chelating agent due to its hexadentate nature, making it suitable for a broad range of applications. DMSA, with its thiol groups, exhibits a more specific affinity for heavy metals like lead. Further experimental investigation using established methods such as potentiometric titration is necessary to fully characterize the chelating profile of this compound and determine its potential utility in therapeutic and other applications.
References
Confirming the Structure of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine derivatives. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for laboratory application.
A Multi-faceted Approach to Structural Confirmation
The definitive confirmation of a novel compound's structure, such as a this compound derivative, relies on a combination of spectroscopic and analytical techniques. No single method is sufficient on its own; instead, data from multiple sources are pieced together to build a complete and accurate picture of the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis.[1][2][3][4][5]
Comparison of Key Analytical Techniques
Each analytical technique provides unique and complementary information about the molecule's structure. The following table summarizes the insights gained from each method in the context of a hypothetical this compound derivative.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of distinct proton environments- Chemical environment of each proton- Number of protons in each environment (integration)- Connectivity of adjacent protons (spin-spin coupling) | - Provides detailed information about the carbon-hydrogen framework- Can reveal subtle differences in stereochemistry | - Requires a relatively pure sample- Can be complex to interpret for large molecules |
| ¹³C NMR Spectroscopy | - Number of distinct carbon environments- Chemical environment of each carbon (e.g., aromatic, aliphatic, carbonyl) | - Complements ¹H NMR by providing a direct view of the carbon skeleton- Can distinguish between different types of carbons (e.g., quaternary, CH, CH₂, CH₃) | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times- Does not typically show coupling information |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (High-Resolution Mass Spectrometry)- Fragmentation patterns that can indicate structural motifs | - Extremely sensitive, requiring very small amounts of sample- Provides the molecular formula with high accuracy (HRMS)[3] | - Does not provide detailed information about the connectivity of atoms- Isomeric compounds can be difficult to distinguish |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., N-H, C=N, aromatic C-H) | - Fast and non-destructive- Excellent for identifying the presence or absence of key functional groups[4][5] | - The "fingerprint" region can be complex and difficult to interpret- Does not provide information about the overall molecular structure |
| Elemental Analysis | - Percentage composition of C, H, N, and other elements in the compound | - Provides the empirical formula of the compound- Can confirm the purity of the sample | - Does not provide information about the arrangement of atoms- Requires a highly pure sample for accurate results |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[6][7]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[7] Key parameters to observe include chemical shifts (δ), integration, and coupling constants (J).
-
Acquire a ¹³C NMR spectrum on the same instrument.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass of the molecular ion to four or five decimal places.
-
Use the accurate mass and isotopic pattern to calculate the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Ensure the sample is dry.
-
For solid samples, place a small amount onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.[9][10]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Identify characteristic absorption bands for functional groups such as N-H stretches (amines and imidazole), aromatic C-H stretches, and C=N stretches.[6]
Elemental Analysis
Objective: To determine the empirical formula of the compound.
Protocol:
-
Submit a highly purified and dried sample (typically 2-3 mg) to an analytical laboratory for CHN analysis.
-
The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
The weight percentages of Carbon, Hydrogen, and Nitrogen are determined.
-
Compare the experimental percentages with the theoretical values calculated for the proposed structure to confirm the empirical formula.[3]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative.
Caption: A flowchart illustrating the systematic process for confirming the chemical structure of novel derivatives.
By following this comprehensive approach, researchers can confidently and accurately determine the structure of newly synthesized this compound derivatives, a crucial step in the journey of drug discovery and development.
References
- 1. quora.com [quora.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. sydney.edu.au [sydney.edu.au]
- 4. savitapall.com [savitapall.com]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking the Performance of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine-Based Materials in Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine presents a promising platform for the development of novel targeted therapies, particularly in oncology. This guide provides a comparative analysis of this compound and its derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound. Its structure, featuring a fused benzene and imidazole ring with ethyl and diamine substitutions, provides a versatile framework for interacting with various biological targets.[1][2] The presence of the diamine groups at the 5 and 6 positions is particularly significant, as these moieties can serve as key pharmacophores for engaging with the active sites of enzymes, such as protein kinases.
The primary mechanism of action for many benzimidazole derivatives in an oncological context is the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various human cancers.[3][4][5][6][7] By inhibiting key kinases within this pathway, benzimidazole-based compounds can effectively arrest the cell cycle and induce apoptosis in cancer cells.
Performance Comparison: Kinase Inhibition and Anticancer Activity
While specific quantitative performance data for this compound is not extensively available in the public domain, we can infer its potential by examining the performance of structurally similar benzimidazole derivatives. The following tables summarize the in vitro activity of various benzimidazole compounds against key cancer-related kinases and cancer cell lines.
Table 1: Comparative in vitro Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound/Alternative | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| DHW-221 (benzimidazole derivative) | PI3Kα | 0.5 | NVP-BEZ235 | - |
| PI3Kβ | 1.9 | |||
| PI3Kγ | 1.8 | |||
| PI3Kδ | 0.74 | |||
| mTOR | 3.9 | |||
| Compound 16h (quinazolinone derivative) | Aurora A | 21.94 | ENMD-2076 | - |
| Compound 6 (nitro-benzimidazole) | PARP | 50 | 3-aminobenzamide | 28,500 |
| Compound 20 (benzimidazolone derivative) | PTK6 | 120 | - | - |
| Compound 21 (benzimidazolone derivative) | PTK6 | 520 | - | - |
| Compound 5 (thiazole-carboxamide derivative) | CK1δ | 40 | - | - |
| CK1ε | 199 | |||
| Compound 6 (thiazole-carboxamide derivative) | CK1δ | 42 | - | - |
| CK1ε | 32.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[3][8][9][10][11]
Table 2: Comparative Anticancer Activity (GI50/IC50 in µM) of Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound/Alternative | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | K562 (Leukemia) | Reference Compound | Cell Line | GI50/IC50 (µM) |
| Compound 6 (nitro-benzimidazole) | 0.028 | - | - | - | Doxorubicin | A549 | - |
| BBZ Derivative 11a | - | - | - | - | - | NCI-60 Panel | 0.16 - 3.6 |
| BBZ Derivative 12a | - | - | - | - | - | NCI-60 Panel | 0.16 - 3.6 |
| BBZ Derivative 12b | - | - | - | - | - | NCI-60 Panel | 0.16 - 3.6 |
| Compound 4w (methoxy-benzimidazole) | 1.55 | - | - | - | BKM120 | A549 | 9.75 |
| Compound 6o (dichloro-benzimidazole) | - | Potent | Potent | - | - | HCT116, others | - |
| 1,2-disubstituted benzimidazole | Active | - | - | - | - | A549, C6 | - |
GI50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.[6][8][12][13][14][15]
Experimental Protocols
Synthesis of this compound
A common synthetic route to diamino-benzimidazoles involves a two-step process starting from the corresponding unfunctionalized benzimidazole.
Step 1: Dinitration of 2-Ethyl-1H-benzo[d]imidazole
-
To a stirred solution of 2-Ethyl-1H-benzo[d]imidazole in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-5°C).
-
The reaction mixture is stirred for several hours at room temperature to allow for complete dinitration at the 5 and 6 positions of the benzene ring.
-
The reaction is quenched by pouring the mixture onto crushed ice, leading to the precipitation of the dinitro product.
-
The precipitate, 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole, is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole
-
The dinitro compound is dissolved in a suitable solvent, such as ethanol or methanol.
-
A reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.
-
The reaction mixture is heated under reflux or stirred at room temperature for several hours until the reduction is complete, which can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the diamino product.
-
The product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.[13]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases (e.g., PI3K, Akt, mTOR, Aurora A) is typically evaluated using in vitro kinase assay kits.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or luminescence.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[3][10][11]
Cell Viability and Proliferation Assays (MTT/SRB)
The cytotoxic and anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using MTT or SRB assays.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
For the SRB assay, the cells are fixed, and the cellular proteins are stained with sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
The half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) is determined from the dose-response curves.[8][16]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of benzimidazole-based kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway targeted by benzimidazole derivatives.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in Drug Discovery: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of a precursor molecule is a critical decision that can significantly impact the synthesis, physicochemical properties, and biological activity of a final drug candidate. This guide provides a comparative analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and similar precursors, highlighting its potential advantages in the development of novel therapeutics.
While direct head-to-head experimental comparisons of performance metrics for this compound against its close analogs like the 2-methyl derivative are not extensively detailed in currently available literature, we can infer its potential advantages based on established principles of medicinal chemistry and known structure-activity relationships (SAR) within the benzimidazole class of compounds. The ethyl group, as opposed to a methyl or hydrogen substituent at the 2-position, can subtly yet significantly influence the steric and electronic properties of the molecule, which in turn can affect its reactivity, solubility, and interaction with biological targets.
General Synthesis and Performance Considerations
The synthesis of 2-substituted-1H-benzo[d]imidazole-5,6-diamines typically involves the condensation of an appropriate ortho-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of a tetra-substituted benzene ring with propanoic acid or its equivalent.
The presence of the ethyl group at the 2-position can offer several potential advantages over a methyl group:
-
Increased Lipophilicity: The additional methylene unit in the ethyl group increases the lipophilicity of the molecule. This can enhance cell membrane permeability and may improve the pharmacokinetic profile of the final drug candidate, potentially leading to better absorption and distribution.
-
Modified Steric Profile: The slightly larger size of the ethyl group compared to a methyl group can influence the binding affinity and selectivity of the final compound for its biological target. This can be advantageous in designing drugs that require a specific steric fit to achieve their therapeutic effect.
-
Metabolic Stability: The C-H bonds in an ethyl group can have different susceptibilities to metabolic enzymes compared to a methyl group. In some cases, this can lead to a more favorable metabolic profile, reducing the rate of inactivation and prolonging the drug's half-life.
-
Enhanced Potency: Structure-activity relationship studies on various benzimidazole derivatives have shown that the nature and position of substituents on the benzimidazole scaffold significantly influence their biological activity. While specific data for the 2-ethyl diamine precursor is limited, it is plausible that the ethyl group could contribute to enhanced potency for certain biological targets.
Comparative Synthesis Data (Hypothetical)
While direct comparative experimental data is not available in the reviewed literature, the following table illustrates how such a comparison would be structured. The data presented here is hypothetical and serves as a template for how researchers could evaluate these precursors.
| Precursor | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 8 | 85 | >98 | Good solubility in common organic solvents. |
| 2-Methyl-1H-benzo[d]imidazole-5,6-diamine | 8 | 82 | >98 | Slightly lower solubility compared to the ethyl analog. |
| 1H-Benzo[d]imidazole-5,6-diamine | 10 | 75 | >97 | Longer reaction time required for complete conversion. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 2-substituted benzimidazole derivative, which can be adapted for use with this compound.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A mixture of an o-phenylenediamine derivative (1.0 mmol), a carboxylic acid (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., polyphosphoric acid) in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Visualizing Synthetic and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical synthetic workflow and a hypothetical signaling pathway where a benzimidazole-derived drug might act.
Caption: Synthetic workflow for a bioactive benzimidazole.
Reproducibility of experimental results for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
For researchers, scientists, and drug development professionals, establishing reproducible experimental results is paramount. This guide provides a comparative framework for assessing the synthesis and characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Due to a lack of specific published data for this compound, this guide presents a generalized, reproducible protocol based on established methods for analogous benzimidazole derivatives. For comparison, the well-characterized 2-Phenyl-1H-benzo[d]imidazole is used as an alternative.
I. Comparison of Synthetic Methodologies
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][2][3] The reproducibility of these methods can be influenced by factors such as reaction conditions, purity of starting materials, and work-up procedures. This section compares a plausible synthesis for this compound with a standard method for 2-Phenyl-1H-benzo[d]imidazole.
Table 1: Comparison of Synthetic Protocols
| Parameter | Method A: this compound (Hypothetical) | Method B: 2-Phenyl-1H-benzo[d]imidazole (Established) |
| Starting Materials | 1,2,4,5-Tetraaminobenzene, Propanoic Acid | o-Phenylenediamine, Benzoic Acid |
| Reaction Type | Phillips condensation | Phillips condensation |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) |
| Temperature | 150-180 °C | 150-180 °C |
| Reaction Time | 2-4 hours | 2-4 hours |
| Work-up | Neutralization with aqueous NaHCO₃, extraction | Neutralization with aqueous NaHCO₃, extraction |
| Purification | Column chromatography (Silica gel, Ethyl acetate/Hexane) | Recrystallization from Ethanol |
| Expected Yield | 60-80% | 85-95%[4] |
II. Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility.
Method A: Synthesis of this compound (Hypothetical Protocol)
-
To a stirred solution of 1,2,4,5-Tetraaminobenzene (1.38 g, 10 mmol) in polyphosphoric acid (20 mL), add propanoic acid (0.89 g, 12 mmol).
-
Heat the reaction mixture at 160 °C for 3 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Neutralize the solution by the slow addition of 10% aqueous sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Method B: Synthesis of 2-Phenyl-1H-benzo[d]imidazole (Established Protocol)[4]
-
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) is heated in polyphosphoric acid (15 g) at 180 °C for 4 hours with mechanical stirring.
-
The reaction mixture is cooled to 100 °C and poured into a large beaker of rapidly stirred ice water (400 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with 10% aqueous sodium bicarbonate.
-
The crude product is washed thoroughly with water and dried.
-
Recrystallization from ethanol yields pure 2-phenyl-1H-benzo[d]imidazole.
III. Characterization and Data Comparison
Reproducibility is confirmed by consistent analytical data across multiple experimental runs.
Table 2: Comparison of Expected Characterization Data
| Analysis | This compound (Expected) | 2-Phenyl-1H-benzo[d]imidazole (Reported) |
| Appearance | Light brown to dark solid | White to off-white crystalline solid[4] |
| Melting Point (°C) | >200 (decomposition) | 290-292[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.0-7.5 (aromatic H), ~4.5 (NH₂), ~2.8 (CH₂), ~1.3 (CH₃) | 13.11 (s, 1H), 8.34 (dd, 2H), 7.73 (d, 2H), 7.57 (d, 2H), 7.49 (d, 1H), 7.27 (dd, 2H)[4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=N), ~140-100 (aromatic C), ~20 (CH₂), ~12 (CH₃) | 151.9, 144.5, 135.6, 130.8, 130.3, 129.4, 127.0, 122.9, 122.4, 119.4, 111.9[4] |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H), ~2950 (C-H), ~1620 (C=N) | ~3400 (N-H), ~3050 (aromatic C-H), ~1625 (C=N) |
| Mass Spec (m/z) | Expected [M+H]⁺: 177.1195 | Calculated for C₁₃H₁₀N₂: 194.08 |
IV. Visualization of Experimental Workflow and Logic
Experimental Workflow
Caption: General workflow for the synthesis and characterization of benzimidazole derivatives.
Logical Relationship for Reproducibility Assessment
Caption: Decision-making process for evaluating the reproducibility of experimental results.
V. Conclusion
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Proper Disposal of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: A Guide for Laboratory Professionals
For immediate reference, treat 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine as a hazardous chemical waste. Due to its classification as an aromatic amine, it is likely to be toxic and harmful to aquatic life.[1] Never dispose of this chemical down the drain or in regular trash.[2][3][4]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on general best practices for handling hazardous chemical waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] A face shield may also be necessary.[5] |
| Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program.[2][6]
1. Waste Identification and Segregation:
-
Waste Characterization: Based on its chemical structure as an aromatic amine, this compound should be treated as a toxic and potentially carcinogenic substance. It is also likely to be harmful to the environment.[1]
-
Segregation: Keep this chemical waste separate from other waste streams to prevent dangerous reactions.[6][7] Specifically, do not mix it with:
2. Waste Collection and Containerization:
-
Primary Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6] The container must be:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Indicate the approximate quantity or concentration.
-
Secondary Containment: Store the sealed waste container in a designated and properly labeled secondary containment bin to prevent the spread of material in case of a leak.[2][6]
3. Disposal of Contaminated Materials and Empty Containers:
-
Contaminated Labware: Any labware (e.g., filter paper, pipette tips, gloves) that comes into contact with this compound should be considered hazardous waste and collected in a labeled solid waste container.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being disposed of as non-hazardous waste.[2][6]
4. Storage and Pickup:
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.[7] This area should be away from general lab traffic and sources of ignition.
-
Arrange for Pickup: Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management team.[2][6] Do not transport hazardous waste outside of your laboratory.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Summary of Disposal Guidelines
| Waste Type | Disposal Procedure | Key Considerations |
| Solid this compound | Collect in a labeled hazardous waste container for pickup by your institution's hazardous waste program.[2][6] | Segregate from incompatible materials.[6][7] |
| Solutions containing the compound | Collect in a labeled hazardous waste container for pickup by your institution's hazardous waste program.[2][6] | Do not mix with other solvent waste streams unless explicitly permitted. |
| Contaminated solid materials | Collect in a designated solid hazardous waste container. | Includes gloves, weighing paper, and other disposable items. |
| Empty containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the container as non-hazardous.[2][6] | Never dispose of unrinsed containers in regular trash.[2] |
Disclaimer: These are general guidelines. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal procedures. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Summary
This compound is a chemical compound that presents several health and environmental hazards. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also harmful to aquatic life.[1] Adherence to proper safety protocols is therefore essential.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles and a face shield to protect against splashes and dust.[1] |
| Skin Protection | Wear flame-retardant antistatic protective clothing.[1] Chemical-resistant gloves are also required.[1] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator when dusts are generated.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid generating dust.[1]
-
Keep the container tightly closed and store in a dry place.[1]
-
The substance is hygroscopic and should be stored under an inert gas.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition as it can form explosive mixtures with air upon intense heating.[1]
First-Aid Measures:
-
If inhaled: Move the person to fresh air and call a physician.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.[1]
-
In case of eye contact: Rinse with plenty of water and immediately call an ophthalmologist.[1]
-
If swallowed: Have the victim drink water (two glasses at most). Do not induce vomiting and call a physician immediately.[1]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
Avoid release to the environment.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
